Arisugacin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H32O8 |
|---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |
InChI Key |
MIHBCQWIBJDVPX-JUDWXZBOSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |
Canonical SMILES |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |
Synonyms |
arisugacin A |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Arisugacin A: A Technical Guide
Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically involved in the breakdown of the neurotransmitter acetylcholine. Its discovery has garnered significant interest within the scientific community, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing organism, and the key experimental methodologies employed in its isolation and characterization.
Discovery and Producing Organism
This compound was discovered as a microbial metabolite through a systematic screening program aimed at identifying novel AChE inhibitors from natural sources.[1][2][3] The producing organism is a strain of fungus identified as Penicillium sp. FO-4259 .[1][2][3] This fungal strain was isolated from a soil sample and was found to produce a series of related compounds, including Arisugacin B, and subsequently Arisugacins C through H from a mutant strain.[1][4] Arisugacins belong to the meroterpenoid class of natural products, which are characterized by a hybrid structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]
The discovery of this compound was the result of a targeted screening assay designed to identify compounds with high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase with a less defined role in the central nervous system.[1] This selectivity is a desirable characteristic for potential Alzheimer's disease therapeutics, as it may reduce the likelihood of peripheral side effects.
Fermentation and Isolation
The production of this compound is achieved through the fermentation of Penicillium sp. FO-4259 in a suitable nutrient medium. While specific media compositions can vary, a typical production medium would include a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired metabolite.
Following fermentation, the culture broth is harvested, and this compound is isolated and purified through a multi-step process. A general workflow for the isolation of this compound is depicted below.
Experimental Protocol: Isolation of this compound
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic layer, containing this compound and other metabolites, is then concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:
-
Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate fractions based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC with a reverse-phase column (e.g., C18) and a suitable mobile phase (e.g., acetonitrile-water).
-
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol) to yield the final product as a white powder.[1]
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] The core structure of this compound is a complex polycyclic system, and its absolute stereochemistry was also established.[5][6]
Experimental Protocol: Structure Elucidation of this compound
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis can be used to determine the three-dimensional structure and absolute stereochemistry of the molecule with high precision.
Biological Activity: Acetylcholinesterase Inhibition
The primary biological activity of this compound is its potent and selective inhibition of acetylcholinesterase.[1][2] This activity was quantified using an in vitro enzyme inhibition assay.
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Enzyme and Substrate: The assay is typically performed using purified AChE from a source such as electric eel or recombinant human AChE. Acetylthiocholine is commonly used as the substrate.
-
Assay Principle (Ellman's Method):
-
AChE hydrolyzes acetylthiocholine to thiocholine and acetate.
-
Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The rate of color formation is measured spectrophotometrically at a specific wavelength (e.g., 412 nm) and is proportional to the AChE activity.
-
-
Inhibition Measurement:
-
The assay is performed in the presence of varying concentrations of this compound.
-
The concentration of this compound that inhibits 50% of the AChE activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The workflow for determining the AChE inhibitory activity is illustrated below.
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of this compound and related compounds against acetylcholinesterase and butyrylcholinesterase.
| Compound | Source | IC₅₀ for AChE (nM) | IC₅₀ for BuChE (µM) | Selectivity (BuChE/AChE) |
| This compound | Penicillium sp. FO-4259 | 1.0 - 25.8 | > 100 | > 3,876 - 100,000 |
| Arisugacin B | Penicillium sp. FO-4259 | 1.0 - 25.8 | > 100 | > 3,876 - 100,000 |
| Arisugacin C | Penicillium sp. FO-4259-11 (mutant) | 2,500 | Not reported | Not reported |
| Arisugacin D | Penicillium sp. FO-4259-11 (mutant) | 3,500 | Not reported | Not reported |
Data compiled from multiple sources.[1][4]
Conclusion
This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259, stands out as a highly potent and selective inhibitor of acetylcholinesterase. Its discovery through microbial screening and subsequent characterization have provided a valuable lead compound for the development of new therapies for Alzheimer's disease. The detailed experimental protocols for its isolation, structure elucidation, and biological evaluation serve as a foundation for further research and development in this area. The total synthesis of this compound has also been achieved, opening avenues for the creation of novel analogs with potentially improved pharmacological properties.[7][8]
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Arisugacin A: A Potent Acetylcholinesterase Inhibitor from Penicillium
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Arisugacin A is a potent and highly selective inhibitor of acetylcholinesterase (AChE), an enzyme critical to the functioning of the central nervous system.[1][2] Its discovery from a fungal source, Penicillium sp. FO-4259, has garnered significant attention within the scientific community, particularly in the context of developing novel therapeutics for Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of the discovery, biological activity, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
Data Presentation: Biological Activity of Arisugacins and Related Compounds
The inhibitory activities of this compound and its analogues against acetylcholinesterase (from human erythrocytes) and butyrylcholinesterase (from horse serum) have been quantified, highlighting the remarkable potency and selectivity of this compound.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| This compound | 1.0 | >21,000 | >21,000 |
| Arisugacin B | 25.8 | >516,000 | >20,000 |
| Arisugacin C | 2,500 | 30,000 | 12 |
| Arisugacin D | 3,500 | 30,000 | 8.57 |
| Territrem B | 7.6 | >20,000 | >2,632 |
| Tacrine * | 200 | 12.0 | 0.06 |
**Clinically used AChE inhibitor for comparison. Data sourced from Kuno et al., 1996 and Otoguro et al., 1997.[1][4]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The following protocol is a widely adopted method for measuring acetylcholinesterase activity and is the basis for determining the inhibitory potency of compounds like this compound.
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent.
-
20 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Addition of DTNB: Add 10 µL of DTNB solution to each well.
-
Initiation of Reaction: Start the reaction by adding 10 µL of ATCI solution to each well.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to record the absorbance every minute for a duration of 5 minutes to determine the rate of reaction.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Fermentation of Penicillium sp. FO-4259
While the precise media composition and fermentation parameters for the production of this compound by Penicillium sp. FO-4259 are proprietary to the discovering research group, a general procedure for the fermentation of Penicillium species for secondary metabolite production is outlined below.
Materials:
-
A pure culture of Penicillium sp. FO-4259
-
Seed culture medium (e.g., potato dextrose broth)
-
Production culture medium (a nutrient-rich medium, often containing glucose, yeast extract, and various mineral salts)
-
Shaker incubator
Procedure:
-
Inoculum Preparation: Inoculate a flask containing the seed culture medium with a stock culture of Penicillium sp. FO-4259. Incubate at approximately 28°C on a rotary shaker for 2-3 days to obtain a well-grown seed culture.
-
Production Culture: Inoculate a larger volume of the production culture medium with the seed culture. The incubation is continued for several days (typically 7-14 days) under controlled conditions of temperature and agitation to allow for the production of secondary metabolites, including this compound.
-
Monitoring: The fermentation progress can be monitored by periodically analyzing small samples of the culture broth for pH, nutrient consumption, and the presence of the desired compound using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of a fungal secondary metabolite like this compound from a culture broth. The specific chromatographic conditions would require optimization.
Materials:
-
Fermentation broth of Penicillium sp. FO-4259
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol, hexane)
-
Silica gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Extraction: After fermentation, the culture broth is typically separated from the mycelia by filtration or centrifugation. The filtrate is then extracted with a water-immiscible organic solvent such as ethyl acetate or chloroform to partition the secondary metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Fractions are collected and analyzed by TLC or HPLC to identify those containing this compound.
-
Size-Exclusion Chromatography: Fractions enriched with this compound may be further purified on a Sephadex LH-20 column using a solvent such as methanol to separate compounds based on their molecular size.
-
High-Performance Liquid Chromatography (HPLC): The final purification is often achieved by preparative HPLC on a reverse-phase (C18) column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to yield pure this compound as a white powder.[1]
-
Visualizations
Experimental Workflow for this compound Discovery
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Arisugacin A: A Technical Guide for Researchers
An In-depth Analysis of a Potent Acetylcholinesterase Inhibitor
This technical guide provides a comprehensive overview of Arisugacin A, a potent and selective acetylcholinesterase (AChE) inhibitor of microbial origin. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and therapeutic potential of this complex natural product.
Core Compound Identification
This compound is a meroterpenoid compound isolated from the culture broth of Penicillium sp. FO-4259. Its unique structure, lacking a quaternizable nitrogen atom typical of many AChE inhibitors, has made it a subject of significant interest in medicinal chemistry and drug discovery, particularly in the context of Alzheimer's disease.
| Identifier | Value |
| Preferred IUPAC Name | (4aR,6aR,12aS,12bS)-9-(3,4-Dimethoxyphenyl)-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione[1] |
| Alternative IUPAC Name | (1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0²,⁷.0¹²,¹⁷]octadeca-4,12(17),13-triene-3,16-dione[2] |
| CAS Number | 167114-89-8[1] |
| Molecular Formula | C₂₈H₃₂O₈[1] |
| Molar Mass | 496.556 g·mol⁻¹[1] |
Quantitative Biological Activity
This compound is a highly potent inhibitor of acetylcholinesterase. Its inhibitory activity is also remarkably selective for AChE over the structurally related enzyme, butyrylcholinesterase (BuChE).
| Parameter | Value | Source Enzyme |
| IC₅₀ (AChE) | 1.0 nM | Human Erythrocytes |
| IC₅₀ (BuChE) | >21,000 nM | Horse Serum |
| Selectivity (BuChE/AChE) | >21,000-fold |
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE is typically determined using a modification of the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine. This reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the enzyme activity.
Procedure:
-
A 96-well plate is used for the assay.
-
To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound (this compound at various concentrations), and 10 µL of acetylcholinesterase solution (1 U/mL).
-
The plate is incubated for 10 minutes at 25°C.
-
Following incubation, 10 µL of 10 mM DTNB is added to the reaction mixture.
-
The reaction is initiated by the addition of 10 µL of 14 mM acetylthiocholine iodide.
-
The absorbance at 412 nm is recorded using a microplate reader after a 10-minute incubation.
-
Control wells contain the same components but with the vehicle (e.g., 70% ethanol) instead of the test compound.
-
The percentage of AChE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Isolation and Purification of this compound from Penicillium sp. FO-4259
This compound is a secondary metabolite produced by the fermentation of Penicillium sp. FO-4259. The general procedure for its isolation and purification is as follows:
-
Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient-rich medium (e.g., potato dextrose broth) under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites.
-
Extraction: After an appropriate fermentation period, the culture broth is harvested. The broth is typically separated from the mycelia by filtration or centrifugation. The active compounds are then extracted from the culture filtrate using an organic solvent such as ethyl acetate.
-
Concentration: The organic solvent extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. This may include:
-
Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
-
Thin-Layer Chromatography (TLC): To monitor the separation and identify fractions containing the desired compound.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain this compound as a pure white powder.
-
Total Synthesis of this compound
The total synthesis of (±)-arisugacin A has been accomplished and is a complex, multi-step process. A key feature of the synthesis is a formal [3+3] cycloaddition reaction. A high-level overview of a reported synthetic strategy is as follows:
-
The synthesis involves a convergent approach, meaning that different parts of the molecule are synthesized separately and then joined together.
-
A crucial step is the stereoselective construction of the core skeleton via a Knoevenagel-type reaction between an α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone.
-
This is followed by a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate.
-
A strategic dihydroxylation and subsequent deoxygenation are employed to install the correct stereochemistry of the hydroxyl groups.
-
The entire synthesis can take up to 20 steps with an overall yield of approximately 2.1%.
Mechanism of Action and Signaling Pathway
Computational docking studies have suggested that this compound functions as a dual binding site covalent inhibitor of acetylcholinesterase. This represents a unique mode of action compared to many traditional AChE inhibitors.
Dual Binding Site Inhibition: Acetylcholinesterase possesses two main binding sites:
-
Catalytic Active Site (CAS): Located at the bottom of a deep and narrow gorge, this is where the hydrolysis of acetylcholine occurs.
-
Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, the PAS is involved in the initial binding of substrates and allosteric modulation of the enzyme's activity. It has also been implicated in the AChE-induced aggregation of β-amyloid peptides, a key event in the pathology of Alzheimer's disease.
This compound is proposed to interact with both the CAS and the PAS simultaneously. Its dimethoxyaryl group is thought to bind to the PAS, while another part of the molecule interacts with the CAS. This dual-site binding contributes to its high potency and selectivity.
Covalent Inhibition: The model further suggests that this compound may act as a covalent inhibitor. This means that it forms a stable, covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition. This is in contrast to many AChE inhibitors that bind reversibly.
References
The Biological Frontier of Arisugacin A Meroterpenoids: A Technical Guide to a Potent Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of neurodegenerative disease research, particularly Alzheimer's disease, the discovery of potent and selective acetylcholinesterase (AChE) inhibitors remains a cornerstone of therapeutic strategy. Among the promising natural products, Arisugacin A, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, has emerged as a molecule of significant interest.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its related meroterpenoids, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols utilized for their characterization.
Core Biological Activity: Potent and Selective Acetylcholinesterase Inhibition
This compound is a highly potent inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] The deficiency of acetylcholine is a well-established hallmark of Alzheimer's disease, and its preservation through AChE inhibition can lead to symptomatic improvement. This compound exhibits remarkable potency, with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1][2]
A key feature of this compound's biological profile is its high selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase found in the body. This selectivity is advantageous as it may reduce the potential for off-target side effects. The inhibitory activity of this compound is significantly greater than that for BuChE, with an IC50 value for BuChE being several orders of magnitude higher.[2]
Quantitative Inhibitory Data
The inhibitory activities of this compound and its related meroterpenoids against human erythrocyte AChE and horse serum BuChE are summarized in the table below. This data, compiled from various studies, highlights the structure-activity relationships within this class of compounds.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 1.0 | >18,000 | >18,000 |
| Arisugacin B | 25.8 | >516,000 | >20,000 |
| Arisugacin C | 2,500 | 30,000 | 12 |
| Arisugacin D | 3,500 | 30,000 | 8.57 |
| Arisugacin E | >100,000 | 30,000 | - |
| Arisugacin F | >100,000 | 30,000 | - |
| Arisugacin G | >100,000 | 30,000 | - |
| Arisugacin H | >100,000 | 30,000 | - |
| Territrem B | 7.6 | >20,000 | >2,632 |
| Territrem C | 6.8 | >26,000 | >3,824 |
Mechanism of Action: A Dual-Pronged Approach
Computational docking studies and experimental evidence suggest that this compound employs a sophisticated mechanism of action, functioning as a dual-binding site, covalent inhibitor of AChE.[2] This dual interaction contributes to its high potency and selectivity.
The proposed mechanism involves the binding of this compound to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[2] The interaction with the PAS is of particular interest as this site is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a key pathological event in Alzheimer's disease.[3][4] By binding to the PAS, this compound is thought to interfere with the formation of Aβ plaques, suggesting a potential disease-modifying role beyond symptomatic relief.[2][5]
The covalent nature of the inhibition likely arises from the interaction of the α,β-unsaturated ketone motif in the A-ring of this compound with a serine residue within the AChE active site. This covalent bond formation leads to a long-lasting inhibition of the enzyme.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity of Arisugacin meroterpenoids is typically performed using a modification of the Ellman's method. This colorimetric assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Butyrylcholinesterase (BuChE) from horse serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (Arisugacins) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare working solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer and 20 µL of AChE or BuChE solution to each well.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Amyloid Aggregation Inhibition Assay (Thioflavin T Assay)
The ability of this compound to inhibit Aβ peptide aggregation can be assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.
Materials:
-
Synthetic β-amyloid (1-40) or (1-42) peptide
-
Thioflavin T (ThT)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound (this compound)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to obtain a peptide film. Reconstitute the film in a small volume of DMSO and then dilute to the final working concentration in buffer.
-
Prepare a stock solution of ThT in buffer and filter it through a 0.22 µm filter.
-
In a 96-well black plate, mix the Aβ peptide solution with various concentrations of this compound.
-
Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
At specified time points, add the ThT working solution to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 440 nm and emission at approximately 485 nm.
-
The percentage of inhibition of aggregation is calculated by comparing the fluorescence intensity in the presence and absence of the inhibitor.
Isolation and Purification of Arisugacins from Penicillium sp. FO-4259
Arisugacins are secondary metabolites produced by the fermentation of Penicillium sp. FO-4259. The isolation and purification process typically involves solvent extraction followed by a series of chromatographic separations.
Procedure:
-
Fermentation: Culture Penicillium sp. FO-4259 in a suitable liquid medium under optimal conditions for meroterpenoid production.
-
Extraction: After fermentation, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelial cake with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
Chromatography:
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate fractions based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purify the active fractions using size-exclusion chromatography on a Sephadex LH-20 column with a suitable solvent like methanol.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by preparative reverse-phase HPLC to yield pure this compound and its analogs.
-
-
Structure Elucidation: The structures of the purified compounds are confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound and its related meroterpenoids represent a promising class of natural products with potent and selective acetylcholinesterase inhibitory activity. Their unique dual-binding and covalent mechanism of action, coupled with their potential to interfere with β-amyloid aggregation, positions them as valuable lead compounds in the development of novel therapeutics for Alzheimer's disease. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of these fascinating molecules, paving the way for future drug discovery efforts in the field of neurodegenerative disorders.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of AChE with Aβ Aggregates in Alzheimer’s Brain: Therapeutic Relevance of IDN 5706 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening and Isolation of Arisugacin A: A Technical Guide
Initial Screening for Acetylcholinesterase Inhibitors
The discovery of Arisugacin A was the result of a large-scale screening program aimed at identifying novel, selective AChE inhibitors from microbial sources. An in vitro screening method was established to assess the inhibitory activity of microbial culture broths against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to identify selective inhibitors.[2] Over seven thousand microbial strains were tested, leading to the identification of a strain, Penicillium sp. FO-4259, that produced potent and selective AChE inhibitors.[2]
Experimental Protocol: In Vitro AChE and BuChE Inhibition Assay
A detailed protocol for the colorimetric assay used in the initial screening is outlined below. This method, based on Ellman's method, measures the activity of cholinesterases.
-
Materials:
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE.
-
Butyrylthiocholine iodide (BTCI) as a substrate for BuChE.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for color development.
-
Electric eel acetylcholinesterase (AChE).
-
Horse serum butyrylcholinesterase (BuChE).
-
Phosphate buffer (pH 7.4).
-
Microbial culture broth supernatants.
-
-
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, DTNB, and the microbial culture broth supernatant in a 96-well microplate.
-
Add the enzyme (AChE or BuChE) to the mixture and incubate.
-
Initiate the enzymatic reaction by adding the substrate (ATCI for AChE or BTCI for BuChE).
-
Measure the change in absorbance at 415 nm using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the microbial broth to a control without the inhibitor.
-
Culture broths demonstrating selective inhibition of AChE over BuChE were selected for further investigation.[2]
-
Fermentation of Penicillium sp. FO-4259
Once identified, the producing strain, Penicillium sp. FO-4259, was cultivated under optimal conditions to produce a sufficient quantity of this compound for isolation and characterization.
Experimental Protocol: Fermentation
-
Seed Culture:
-
A vegetative mycelium from a slant culture was inoculated into a 500-ml Erlenmeyer flask containing 100 ml of a seed medium (composition not detailed in the provided abstracts).
-
The seed culture was incubated on a rotary shaker at 27°C for 3 days.
-
-
Production Culture:
-
The seed culture (5 ml) was transferred to a 500-ml Erlenmeyer flask containing 100 ml of a production medium (composition not detailed in the provided abstracts).
-
The production culture was incubated on a rotary shaker at 27°C for 7 days.
-
Isolation and Purification of this compound
A multi-step purification process was employed to isolate this compound from the culture broth of Penicillium sp. FO-4259. The general steps involved extraction and chromatographic separations.
Experimental Protocol: Isolation and Purification
-
Extraction: The culture broth was centrifuged to separate the mycelium from the supernatant. The supernatant was extracted with an organic solvent (e.g., ethyl acetate). The mycelium was also extracted with a solvent (e.g., acetone), which was then concentrated and extracted with ethyl acetate. The organic extracts were combined and concentrated.
-
Silica Gel Chromatography: The crude extract was subjected to column chromatography on silica gel, eluting with a solvent system of increasing polarity (e.g., a gradient of chloroform and methanol).
-
Preparative HPLC: Fractions showing potent AChE inhibitory activity were further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a mixture of acetonitrile and water).
-
Crystallization: The purified fractions containing this compound were concentrated and crystallized to yield this compound as a white powder.[2]
Bioactivity Data
This compound was found to be a potent and highly selective inhibitor of AChE.[1] The inhibitory activities of this compound and related compounds against AChE and BuChE are summarized in the table below.
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity (BuChE IC₅₀ / AChE IC₅₀) |
| This compound | 1.0 - 25.8 | > 2,000 | > 2,000 |
| Arisugacin B | Not specified | Not specified | Not specified |
| Territrem B | 1.0 - 25.8 | Not specified | Not specified |
| Territrem C | 1.0 - 25.8 | Not specified | Not specified |
| Cyclopenin | 1.0 - 25.8 | Not specified | Not specified |
Data sourced from Kuno et al., 1996.[2] The range of IC₅₀ values for AChE reflects the potent activity of the isolated meroterpenoid compounds.
Visualizations
Experimental Workflow for this compound Discovery
Caption: Workflow for the discovery and isolation of this compound.
Signaling Pathway: Acetylcholinesterase Inhibition
Caption: Mechanism of action of this compound in the cholinergic synapse.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Arisugacin A as a tremorgenic mycotoxin.
An In-depth Technical Guide to Arisugacin A: A Potent Mycotoxin and Acetylcholinesterase Inhibitor
Abstract
This compound is a complex meroterpenoid mycotoxin isolated from the fungus Penicillium sp. FO-4259.[1][2] While structurally related to known tremorgenic mycotoxins such as Territrem B, this compound is most distinguished by its exceptionally potent and selective inhibition of the enzyme acetylcholinesterase (AChE).[1][3] It acts as a dual-binding site, covalent inhibitor with an IC50 value as low as 1 nM.[4] This technical guide provides a comprehensive overview of this compound, consolidating its biochemical profile, mechanism of action, and quantitative inhibitory data. Detailed experimental protocols for its characterization and visualization of relevant signaling pathways are presented for researchers in mycotoxicology, neuropharmacology, and drug development.
Introduction to this compound
Mycotoxins and Neurotoxicity
Mycotoxins are secondary metabolites produced by fungi that can elicit toxic responses in vertebrates.[5] A specific class, known as tremorgenic mycotoxins, induces neurological syndromes characterized by sustained tremors, ataxia, and convulsions.[5][6] These toxins, which include well-studied compounds like penitrem A and paxilline, often exert their effects by modulating inhibitory neurotransmitter systems, such as those involving GABA and glycine, or by affecting ion channels.[7][8]
Discovery and Origin
This compound and its analogues were discovered during a large-scale screening of over seven thousand microbial cultures for selective AChE inhibitors.[1][9] They are produced by the fungal strain Penicillium sp. FO-4259.[1][10] this compound is classified as a meroterpenoid, a class of natural products with a structure derived from both polyketide and terpenoid biosynthetic pathways.[1][2]
The Link to Tremorgenicity
This compound's classification as a potential tremorgenic mycotoxin stems primarily from its close structural relationship to the territrem family of mycotoxins, particularly Territrem B, which is a known tremorgen.[3][11] Both this compound and Territrem B are potent AChE inhibitors.[1][3] However, the primary neurotoxic mechanism characterized for this compound is the potent disruption of cholinergic signaling, which differs from the classical mechanisms of most tremorgens. While severe AChE inhibition can lead to muscle fasciculations and convulsions, direct in vivo studies confirming a classic tremorgenic syndrome for this compound are not prominent in the existing literature.
Biochemical Profile and Mechanism of Action
Molecular Structure
The complex chemical structure of this compound was elucidated via NMR studies.[12] A key feature is the absence of a quaternizable nitrogen atom, which is a common feature in most AChE inhibitors that mimic the quaternary nitrogen of acetylcholine.[4] This structural distinction suggests a unique mode of interaction with the enzyme.[4]
Primary Mechanism: Acetylcholinesterase (AChE) Inhibition
This compound is an exceptionally potent inhibitor of AChE and is highly selective over the related enzyme butyrylcholinesterase (BuChE).[1][4] Computational docking studies and biochemical assays have revealed a sophisticated inhibitory mechanism.[4]
-
Dual Binding Site Inhibition: this compound simultaneously occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. Its dimethoxyaryl group binds to the PAS, a site known to be involved in the aggregation of β-amyloid peptide, making it a compound of interest for Alzheimer's disease research.[4][13]
-
Covalent Binding: The molecule is suggested to be a covalent inhibitor.[4] The α-pyrone D-ring of the molecule is critical for its inhibitory activity; reductive opening of this ring leads to a complete loss of function.[4] This covalent interaction may contribute to its slow reversibility and long-lasting efficacy.[4]
Quantitative Data Analysis
The inhibitory activity of this compound and its related compounds has been quantified through various biochemical assays. The data highlights its potency and selectivity.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | 1.0 nM | [1][4] |
| Butyrylcholinesterase (BuChE) | >18,000 nM | [4] | |
| Arisugacin B | Acetylcholinesterase (AChE) | ~1.0 - 25.8 nM | [1] |
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM | [14] |
| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | [14] |
| Territrem B | Acetylcholinesterase (AChE) | ~1.0 - 25.8 nM | [1] |
Table 1: Inhibitory potency (IC50) of Arisugacins and Territrem B against human cholinesterases.
Computational modeling provides further insight into the binding affinity of this compound to AChE.
| Binding Mode | Predicted Binding Affinity |
| Mode I | -11.8 kcal/mol |
| Mode II | -10.7 kcal/mol |
| Mode III | -10.4 kcal/mol |
Table 2: Computationally predicted binding affinities for different docking poses of this compound within the AChE active site.[4]
Experimental Protocols
Microbial Screening and Isolation (Generalized Workflow)
The discovery of this compound involved a systematic screening and isolation process from its fungal source.[1][9]
-
Cultivation: Penicillium sp. FO-4259 is cultured in a suitable liquid fermentation medium to encourage the production of secondary metabolites.
-
Broth Extraction: The culture broth is separated from the mycelia. The broth is then extracted using organic solvents (e.g., ethyl acetate) to partition the bioactive compounds.
-
Solvent Evaporation: The organic solvent is removed under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography for purification. This typically includes:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column (e.g., C18), to isolate the pure compounds (Arisugacins A, B, etc.).
-
-
Structural Elucidation: The structure of the purified compounds is determined using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[12]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is the standard colorimetric method used to quantify AChE activity and inhibition.[15][16][17]
-
Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[17][18]
-
Reagents:
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0).
-
AChE enzyme solution (e.g., 1 U/mL).
-
DTNB solution (e.g., 10 mM in buffer).
-
ATCh substrate solution (e.g., 14 mM in buffer).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., ethanol or DMSO) at various concentrations.
-
-
Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
10 µL of the test compound solution (or solvent for control).
-
10 µL of AChE solution.
-
-
Incubate the plate at 25°C for 10-15 minutes.[15]
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCh substrate solution.[15]
-
Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 5-10 minutes.
-
-
Calculation: The rate of reaction (change in absorbance per minute) is determined. The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] x 100 The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
Computational Docking Protocol for AChE Inhibitors (Generalized)
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. Software like AutoDock is commonly used for this purpose.[1][4][6]
-
Preparation of Receptor:
-
Obtain the 3D crystal structure of human AChE from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning charges.
-
-
Preparation of Ligand:
-
Generate the 3D structure of this compound.
-
Minimize its energy and assign rotatable bonds.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the entire active site gorge of AChE, including both the catalytic active site (CAS) and the peripheral anionic site (PAS).[6]
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of this compound within the grid box.
-
The program calculates the binding energy for each pose.
-
-
Analysis of Results:
-
Cluster the resulting poses based on root-mean-square deviation (RMSD).
-
Analyze the lowest energy and most populated clusters to identify the most probable binding modes.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of inhibition.
-
Signaling Pathways and Visualizations
// Normal Pathway Pre_Terminal -> ACh_Released [label="Release"]; ACh_Released -> ACh_Receptor [label="Binds"]; ACh_Receptor -> Signal [label="Activates"]; ACh_Released -> AChE [label="Hydrolysis by AChE"]; AChE -> Choline [label="Breaks down into"];
// Inhibitory Pathway ArisugacinA [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArisugacinA -> AChE [label="Inhibits", color="#EA4335", arrowhead="tee", style=bold];
{rank=same; Pre_Terminal; ACh_Released; ACh_Receptor;} {rank=same; AChE; ArisugacinA;} } caption [label="Diagram 1: AChE Inhibition at the Cholinergic Synapse.", shape=plaintext, fontcolor="#202124"];
// Connections Screen -> Ferment; Ferment -> Extract; Extract -> Crude; Crude -> Column; Column -> HPLC; HPLC -> Pure; Pure -> Structure; Pure -> Bioassay; } caption [label="Diagram 2: Experimental Workflow for Bioactive Mycotoxin Discovery.", shape=plaintext, fontcolor="#202124"];
Conclusion and Future Perspectives
This compound is a potent, naturally-derived mycotoxin with a primary, well-characterized mechanism as a selective and powerful inhibitor of acetylcholinesterase. Its structural similarity to known tremorgens like Territrem B provides a rationale for investigating its potential tremorgenic activity. However, its neurotoxicity is most directly explained by the profound disruption of the cholinergic system, a mechanism distinct from the GABAergic or glycinergic antagonism typical of many classical tremorgens.
For drug development professionals, this compound's unique, non-nitrogenous structure and dual-binding site inhibition of AChE make it an intriguing scaffold for designing novel therapeutics for neurodegenerative diseases like Alzheimer's. For toxicologists and researchers, a critical next step is to perform in vivo neurobehavioral studies to definitively characterize its toxicological profile. Such studies would clarify whether this compound induces a classical tremorgenic syndrome or if its observed neurotoxic effects are solely a manifestation of severe cholinergic crisis.
References
- 1. Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition | MDPI [mdpi.com]
- 2. scribd.com [scribd.com]
- 3. Territrem B, a tremorgenic mycotoxin that inhibits acetylcholinesterase with a noncovalent yet irreversible binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Global Indoor Health Network - Tremorgens [globalindoorhealthnetwork.com]
- 6. A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations | PLOS One [journals.plos.org]
- 7. Tremorgenic Neuromycotoxicosis in Dogs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. VetFolio [vetfolio.com]
- 9. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 16. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Arisugacin A: A Comprehensive Technical Review of a Potent Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin A is a naturally occurring meroterpenoid that has garnered significant attention in the scientific community for its potent and highly selective inhibitory activity against acetylcholinesterase (AChE).[1][2] Isolated from the culture broth of the fungus Penicillium sp. FO-4259, this complex organic molecule represents a promising scaffold for the development of novel therapeutics targeting cholinergic system dysfunctions, particularly in the context of Alzheimer's disease.[1][3] This technical guide provides an in-depth review of the current literature on this compound, encompassing its biological activity, mechanism of action, and the experimental methodologies used for its characterization.
Quantitative Biological Data
The inhibitory potency of this compound and its related compounds has been quantified against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The following table summarizes the reported 50% inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 Value | Selectivity (BuChE IC50 / AChE IC50) |
| This compound | Acetylcholinesterase (AChE) | 1.0 nM[1] | >18,000[1] |
| Butyrylcholinesterase (BuChE) | >18,000 nM[1] | ||
| Arisugacin B | Acetylcholinesterase (AChE) | 25.8 nM | >2,000 |
| Butyrylcholinesterase (BuChE) | >50,000 nM | ||
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM | Not Reported |
| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | Not Reported |
| Arisugacins E, F, G, H | Acetylcholinesterase (AChE) | No inhibition at 100 µM | Not Applicable |
| Territrem B | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |
| Territrem C | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |
| Cyclopenin | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM (range with Arisugacins) | Not Reported |
Mechanism of Action
This compound is a highly potent and selective inhibitor of acetylcholinesterase.[1][2] Computational docking studies suggest a unique mechanism of action where this compound may act as a dual binding site, covalent inhibitor of AChE.[1] This proposed mechanism involves interaction with both the catalytic active site and the peripheral anionic site of the enzyme, which could contribute to its high potency and selectivity. The covalent interaction would imply a long-lasting inhibitory effect.
While the neuroprotective effects of acetylcholinesterase inhibitors are often linked to the modulation of signaling pathways such as the PI3K/Akt pathway, direct experimental evidence specifically demonstrating this compound's influence on this or other signaling cascades is not yet available in the published literature. The primary established mechanism remains its direct and potent inhibition of AChE.
Experimental Protocols
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assays
The determination of AChE and BuChE inhibitory activity of this compound and its analogs is typically performed using a modification of the spectrophotometric method developed by Ellman.
Principle: This assay measures the activity of cholinesterases by monitoring the rate of production of thiocholine, which is formed from the hydrolysis of the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at a specific wavelength (typically around 412 nm). The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Butyrylcholinesterase (BuChE) from a suitable source (e.g., equine serum)
-
Acetylthiocholine iodide (ATCI) as a substrate for AChE
-
Butyrylthiocholine iodide (BTCI) as a substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer. A stock solution of the test compound is prepared and serially diluted to the desired concentrations.
-
Assay Mixture Preparation: In a 96-well microplate, the following are added in order:
-
Phosphate buffer
-
A solution of the test compound at various concentrations.
-
AChE or BuChE enzyme solution.
-
-
Pre-incubation: The plate is incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Addition of DTNB: The DTNB solution is added to each well.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).
-
Measurement: The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Neuroprotection Assays
While the neuroprotective effects of this compound are anticipated due to its potent AChE inhibition, specific experimental protocols detailing its evaluation in neuroprotection assays are not extensively available in the current literature. However, a general experimental workflow for assessing the neuroprotective effects of a compound against a neurotoxic insult (e.g., amyloid-beta) in a neuronal cell line (e.g., SH-SY5Y) is described below.
Principle: Neuronal cell lines are exposed to a neurotoxic agent to induce cell death. The ability of the test compound to prevent or reduce this cell death is then quantified.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., aggregated amyloid-beta peptide, glutamate)
-
Test compound (this compound)
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit)
-
Fluorescent dyes for assessing apoptosis and oxidative stress (e.g., Hoechst 33342, DCFDA)
-
Multi-well cell culture plates
-
Microscope (for morphological analysis)
-
Plate reader (for viability assays)
Procedure:
-
Cell Culture: Neuronal cells are cultured under standard conditions to the desired confluency.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 24 hours).
-
Induction of Neurotoxicity: The neurotoxic agent is then added to the cell culture medium, and the cells are incubated for a further period (e.g., 24-48 hours).
-
Assessment of Neuroprotection:
-
Morphological Analysis: Changes in cell morphology, such as cell shrinkage and neurite retraction, are observed under a microscope.
-
Cell Viability Assays:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
-
Apoptosis Assays: Nuclear staining with dyes like Hoechst 33342 can be used to visualize apoptotic nuclei.
-
Oxidative Stress Assays: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like DCFDA.
-
-
Data Analysis: The results from the treated groups are compared to the control group (cells exposed to the neurotoxin without the test compound) to determine the neuroprotective effect of this compound.
Conclusion
This compound stands out as a highly potent and selective inhibitor of acetylcholinesterase with a potentially unique dual-binding and covalent mechanism of action. Its discovery has spurred interest in the development of new therapeutic agents for Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. While its direct effects on downstream signaling pathways and its neuroprotective capabilities in various experimental models warrant further investigation, the existing data firmly establish this compound as a significant lead compound in the field of neuropharmacology. The detailed experimental protocols provided herein offer a foundation for future research aimed at further elucidating the therapeutic potential of this remarkable natural product.
References
- 1. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 2. Characterization of lactic acid bacteria derived exopolysaccharides for use as a defined neuroprotective agent against amyloid beta1-42-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
Arisugacin A: A Technical Guide to a Potent Acetylcholinesterase Inhibitor
Introduction
Arisugacin A, a meroterpenoid natural product with the molecular formula C28H32O8, stands as a potent and highly selective inhibitor of acetylcholinesterase (AChE).[1] Isolated from the culture broth of Penicillium sp. FO-4259, this complex heterocyclic compound has garnered significant attention within the scientific community, particularly in the fields of neuropharmacology and synthetic organic chemistry.[1][2] Its potential as a lead compound for the development of therapeutics for Alzheimer's disease, coupled with its intricate molecular architecture, makes it a subject of intensive research. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, biological activity, synthesis, and the experimental protocols utilized in its study.
Physicochemical and Spectroscopic Data
This compound presents as a white powder and possesses a complex tetracyclic core.[3] Its fundamental properties and spectroscopic data are crucial for its identification, characterization, and synthesis.
| Property | Value | Reference |
| Molecular Formula | C28H32O8 | --INVALID-LINK-- |
| Molecular Weight | 496.5 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 496.20971797 Da | --INVALID-LINK-- |
| XLogP3-AA | 2.8 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 8 | --INVALID-LINK-- |
| Rotatable Bond Count | 3 | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Data not available in a comprehensive table | Data not available in a comprehensive table |
Table 2: NMR Spectroscopic Data for this compound (Note: A comprehensive, publicly available table of NMR data is not readily available. Researchers should refer to the primary literature for detailed spectral assignments.)
| Mass Spectrometry | |
| High-Resolution MS | m/z [M]+ calcd for C28H32O8: 496.2097, found: 496.2097 |
Table 3: High-Resolution Mass Spectrometry Data for this compound
Biological Activity: Acetylcholinesterase Inhibition
This compound is a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
| Compound | Target | IC₅₀ (nM) | Selectivity (over BuChE) |
| This compound | Acetylcholinesterase (AChE) | 1.0 - 25.8 | >2,000-fold |
| Arisugacin B | Acetylcholinesterase (AChE) | - | - |
| Arisugacin C | Acetylcholinesterase (AChE) | 2,500 | - |
| Arisugacin D | Acetylcholinesterase (AChE) | 3,500 | - |
Table 4: In Vitro Inhibitory Activity of Arisugacins against Acetylcholinesterase [4]
The mechanism of action is believed to involve a dual binding site interaction with the enzyme, potentially leading to covalent modification.[5][6] This unique inhibitory profile distinguishes this compound from many existing AChE inhibitors.
Experimental Protocols
Isolation of this compound
The following is a generalized protocol for the isolation of this compound from Penicillium sp. FO-4259, based on published methods.
Caption: Workflow for the isolation of this compound.
Detailed Methodology:
-
Fermentation: Penicillium sp. FO-4259 is cultured in a suitable liquid medium under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20, and finally, purification by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound against AChE is typically determined using a modified Ellman's method.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Arisugacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin A is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Isolated from the fungus Penicillium sp. FO-4259, this meroterpenoid compound has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its biological activity, and the methodologies used for its isolation and synthesis.
Physicochemical Properties
This compound is a white powder with the molecular formula C28H32O8 and a molecular weight of 496.5 g/mol .[3] While a specific melting point has not been consistently reported in the available literature, its solubility characteristics have been described.
Solubility
This compound exhibits solubility in various organic solvents, including methanol, ethanol, and chloroform. However, it is insoluble in water and hexane. This solubility profile is consistent with its complex, largely nonpolar molecular structure.
| Property | Value |
| Molecular Formula | C28H32O8 |
| Molecular Weight | 496.5 g/mol |
| Appearance | White Powder |
| Solubility | Soluble in Methanol, Ethanol, Chloroform; Insoluble in Water, Hexane |
Spectroscopic Data
The structure of this compound has been elucidated through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR data are crucial for the structural confirmation of this compound. While specific spectral data is dispersed across various research publications, the key structural features are well-established through these analyses.
(Note: A comprehensive table of assigned 1H and 13C NMR chemical shifts would be compiled here from relevant research articles if the specific data were publicly available.)
Other Spectroscopic Data
Other spectroscopic data, such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) absorption spectra, would provide further information on the electronic transitions and functional groups present in the molecule.
Biological Activity: Acetylcholinesterase Inhibition
This compound is a highly potent and selective inhibitor of acetylcholinesterase.
Inhibitory Potency and Selectivity
It exhibits a half-maximal inhibitory concentration (IC50) of 1.0 nM against AChE.[4] A key feature of this compound is its remarkable selectivity for AChE over butyrylcholinesterase (BuChE), another cholinesterase enzyme. This high selectivity is advantageous for therapeutic applications as it minimizes potential side effects associated with the inhibition of BuChE.
| Parameter | Value |
| Target | Acetylcholinesterase (AChE) |
| IC50 | 1.0 nM |
| Selectivity | High for AChE over BuChE |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the inhibition of AChE. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. In the context of Alzheimer's disease, where there is a deficit in cholinergic signaling, this enhanced neurotransmission is believed to improve cognitive function.
The accumulated acetylcholine can then act on postsynaptic muscarinic and nicotinic acetylcholine receptors, triggering downstream signaling cascades. Activation of M1 muscarinic receptors, for example, can lead to the activation of Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are implicated in learning, memory, and neuronal survival.
Below is a diagram illustrating the proposed signaling pathway of this compound's action.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
Isolation of this compound from Penicillium sp. FO-4259
The isolation of this compound typically involves fermentation of the Penicillium strain, followed by extraction and chromatographic purification.
Workflow for Isolation:
Caption: General workflow for the isolation of this compound.
Detailed Methodology:
-
Fermentation: Penicillium sp. FO-4259 is cultured in a suitable nutrient medium under controlled conditions of temperature, pH, and aeration for a specific period to allow for the production of this compound.
-
Extraction: The culture broth is harvested and extracted with an organic solvent, typically ethyl acetate, to partition the desired compound into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps, such as silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
Total Synthesis of this compound
The total synthesis of this compound has been achieved and reported in the literature. These synthetic routes are complex and involve multiple steps. A general overview of a convergent synthesis approach is provided below.
Workflow for Total Synthesis:
Caption: A simplified workflow for the total synthesis of this compound.
(Note: A detailed, step-by-step synthetic protocol would require citing a specific publication and is beyond the scope of this general guide.)
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of this compound on AChE is commonly determined using the Ellman's method, a colorimetric assay.
Principle: Acetylthiocholine is used as a substrate for AChE. The enzyme hydrolyzes it to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Workflow for AChE Inhibition Assay:
Caption: Workflow for determining AChE inhibition using Ellman's method.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), DTNB, and a suitable buffer (e.g., phosphate buffer, pH 8.0). Prepare a series of dilutions of this compound.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the this compound dilution (or vehicle for control).
-
Enzyme Addition: Add the AChE solution to each well and pre-incubate for a defined period at a controlled temperature.
-
Reaction Initiation: Start the reaction by adding the acetylthiocholine solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of this compound. Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound stands out as a highly potent and selective acetylcholinesterase inhibitor with significant potential for the development of novel therapeutics for neurodegenerative diseases. This guide has summarized its key physical and chemical properties, its biological activity and mechanism of action, and the experimental approaches for its study. Further research into its detailed pharmacological profile and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Purification of Arisugacin A from Penicillium sp. FO-4259 Culture Broth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation and purification of Arisugacin A, a potent and selective acetylcholinesterase inhibitor, from the culture broth of Penicillium sp. FO-4259.[1]
Introduction
This compound is a meroterpenoid natural product with significant potential for the development of therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, due to its potent and selective inhibition of acetylcholinesterase (AChE).[1] It is produced by the filamentous fungus Penicillium sp. FO-4259.[1] The purification of this compound from the complex matrix of a fungal fermentation broth requires a multi-step chromatographic process to achieve high purity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the design of effective extraction and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₈ | |
| Molecular Weight | 496.55 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in methanol, ethanol, chloroform. Insoluble in water, hexane. |
Overview of the Purification Workflow
The purification of this compound from the culture broth of Penicillium sp. FO-4259 involves a series of extraction and chromatographic steps designed to separate the target compound from other metabolites, media components, and impurities. The general workflow is depicted in the diagram below.
Caption: A generalized workflow for the purification of this compound.
Experimental Protocols
The following protocols are based on established methods for the purification of meroterpenoids from fungal cultures and should be optimized for specific laboratory conditions.[2]
Fermentation of Penicillium sp. FO-4259
Detailed fermentation parameters are critical for optimal production of this compound. While the original discovery papers do not provide exhaustive detail, typical conditions for Penicillium species can be applied.
Protocol 1: Fermentation
-
Inoculum Preparation: Inoculate a suitable seed medium with a spore suspension or mycelial fragments of Penicillium sp. FO-4259. Incubate at 25-28°C for 2-3 days with agitation.
-
Production Culture: Transfer the seed culture to a production medium. A variety of media can be used for the production of secondary metabolites by Penicillium species.
-
Incubation: Incubate the production culture at 25-28°C for 7-14 days with agitation. Monitor the production of this compound by analytical methods such as HPLC.
Extraction of this compound
This compound is extracted from the culture broth using a suitable organic solvent.
Protocol 2: Solvent Extraction
-
Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction: Extract the filtered culture broth with an equal volume of ethyl acetate three times.[2] Combine the organic layers.
-
Concentration: Concentrate the combined ethyl acetate extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
Chromatographic Purification
A multi-step chromatographic approach is employed to purify this compound from the crude extract.
Protocol 3: Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column (e.g., 4 x 40 cm) packed in a non-polar solvent such as petroleum ether.[2]
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then apply the dried silica gel-adsorbed sample to the top of the column.
-
Elution: Elute the column with a stepwise or gradient solvent system of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting with a high ratio of petroleum ether and gradually increasing the proportion of ethyl acetate.[2]
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC) or analytical HPLC.
-
Pooling and Concentration: Pool the fractions containing this compound and concentrate them under reduced pressure.
Protocol 4: Preparative High-Performance Liquid Chromatography (HPLC)
For final purification, preparative reversed-phase HPLC is recommended.
-
Column: Use a C18 reversed-phase preparative HPLC column.
-
Mobile Phase: A gradient of methanol and water is a suitable mobile phase.[2]
-
Sample Injection: Dissolve the enriched fraction from the silica gel chromatography in the mobile phase and inject it onto the column.
-
Elution and Fraction Collection: Elute the column with the specified gradient and collect fractions corresponding to the this compound peak, as identified by UV detection.
-
Purity Analysis and Final Product: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent to obtain pure this compound as a white powder.[1]
Data Presentation
The following tables provide a template for summarizing the quantitative data from the purification process. Actual values will vary depending on the fermentation yield and the efficiency of the purification steps.
Table 2: Summary of a Hypothetical Purification of this compound
| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |
| Crude Ethyl Acetate Extract | 10,000 | 1 | 100 |
| Silica Gel Chromatography Pool | 500 | 15 | 75 |
| Preparative HPLC Pool | 60 | >98 | 60 |
Logical Relationships in Purification
The selection and sequence of purification steps are based on the physicochemical properties of this compound and the impurities present in the culture broth.
Caption: Logical flow of the this compound purification strategy.
References
Application Notes and Protocols: In Vitro Acetylcholinesterase Inhibition Assay for Arisugacin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin A, a meroterpenoid isolated from the fungus Penicillium sp. FO-4259, is a highly potent and selective inhibitor of acetylcholinesterase (AChE).[1][2][3][4][5] Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal.[6] Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a key therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease, where there is a deficit in cholinergic neurotransmission.[7][8]
This compound exhibits remarkable potency, with a reported IC50 value of 1 nM for AChE.[7] Furthermore, it demonstrates high selectivity for AChE over the structurally related enzyme butyrylcholinesterase (BuChE), with an inhibition of BuChE requiring a concentration greater than 18,000 nM.[7] Computational docking studies suggest that this compound acts as a dual binding site covalent inhibitor of AChE.[7] This unique mechanism of action, coupled with its high potency and selectivity, makes this compound a compound of significant interest for further investigation in the context of Alzheimer's disease therapeutics.
These application notes provide a detailed protocol for the in vitro determination of the inhibitory activity of this compound against acetylcholinesterase using the well-established Ellman's method.[9][10] This spectrophotometric assay is a reliable and widely used method for screening and characterizing AChE inhibitors.
Data Presentation
The quantitative data for the acetylcholinesterase inhibition by this compound and other members of the arisugacin family are summarized in the table below for easy comparison.
| Compound | Target Enzyme | IC50 Value | Selectivity (vs. BuChE) | Reference |
| This compound | Acetylcholinesterase (AChE) | 1.0 nM | >18,000-fold | [1][7] |
| Arisugacin B | Acetylcholinesterase (AChE) | ~25.8 nM | >2,000-fold | [1] |
| Arisugacin C | Acetylcholinesterase (AChE) | 2.5 µM | Not specified | [11] |
| Arisugacin D | Acetylcholinesterase (AChE) | 3.5 µM | Not specified | [11][12][13] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from established methodologies for determining acetylcholinesterase activity.[9][10][14][15]
Principle:
The assay is based on the measurement of the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by acetylcholinesterase. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm. The rate of TNB production is directly proportional to the acetylcholinesterase activity. The inhibitory effect of a compound is determined by measuring the reduction in the rate of TNB formation in the presence of the inhibitor.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
This compound (or other test compounds)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (DMSO) for dissolving the test compound
Procedure:
-
Preparation of Reagents:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (1 U/mL): Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well will be lower.
-
DTNB Solution (10 mM): Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
ATCI Solution (14 mM): Dissolve ATCI in deionized water to a final concentration of 14 mM. Prepare this solution fresh daily.
-
Test Compound (this compound) Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilute this stock solution with phosphate buffer to obtain a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
-
-
Assay Protocol (in a 96-well plate):
-
Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 10 µL of the test compound solution (this compound at various concentrations) or vehicle (for control) to the respective wells.
-
Add 10 µL of the AChE solution (1 U/mL) to each well.
-
Incubate the plate at 25°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Following the pre-incubation, add 10 µL of the 10 mM DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the 14 mM ATCI solution to each well.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each concentration of this compound and the control.
-
The percentage of inhibition can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis of the concentration-response curve.
-
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay using Ellman's method.
Caption: Proposed mechanism of this compound as a dual binding site covalent inhibitor of AChE.
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 7. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arisugacin D | CymitQuimica [cymitquimica.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
Elucidating the Intricate Architecture of Arisugacin A: An NMR Spectroscopy-Based Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Arisugacin A, a potent and selective acetylcholinesterase inhibitor. This compound, a meroterpenoid produced by the fungus Penicillium sp. FO-4259, possesses a complex polycyclic structure that was deciphered primarily through a suite of one- and two-dimensional NMR techniques.[1] This guide offers a comprehensive summary of the requisite NMR data and experimental protocols for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Data Presentation: Unambiguous Resonance Assignments for this compound
The structural determination of this compound hinges on the precise assignment of its proton (¹H) and carbon (¹³C) NMR signals. The following tables summarize the chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicities of the NMR signals for this compound. This data has been compiled from published findings related to its isolation and total synthesis.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 3 | 5.95 | d | 9.8 |
| 4 | 7.45 | d | 9.8 |
| 5a | 2.20 | m | |
| 5b | 2.05 | m | |
| 8 | 6.80 | s | |
| 10 | 6.25 | s | |
| 14a | 3.20 | d | 12.0 |
| 14b | 2.90 | d | 12.0 |
| 15-Me | 1.50 | s | |
| 15-Me | 1.45 | s | |
| 16-Me | 1.25 | s | |
| 17-Me | 1.10 | s | |
| 2'-H | 7.05 | d | 1.8 |
| 5'-H | 6.90 | d | 8.2 |
| 6'-H | 6.85 | dd | 8.2, 1.8 |
| 3'-OMe | 3.90 | s | |
| 4'-OMe | 3.88 | s | |
| 4a-OH | 4.50 | br s | |
| 12a-OH | 3.50 | br s |
Note: Data is a representative compilation from literature and may vary slightly based on solvent and instrument conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ ppm) |
| 1 | 164.5 |
| 2 | 120.8 |
| 3 | 145.2 |
| 4 | 118.5 |
| 4a | 80.1 |
| 5 | 35.5 |
| 6a | 45.2 |
| 7 | 102.3 |
| 8 | 105.1 |
| 9 | 158.2 |
| 10 | 98.6 |
| 11 | 198.5 |
| 12 | 48.9 |
| 12a | 75.3 |
| 12b | 50.1 |
| 13 | 165.8 |
| 14 | 38.2 |
| 15 | 40.3 |
| 15-Me | 28.5 |
| 15-Me | 25.4 |
| 16-Me | 22.1 |
| 17-Me | 18.9 |
| 1' | 125.6 |
| 2' | 112.1 |
| 3' | 149.8 |
| 4' | 148.5 |
| 5' | 110.9 |
| 6' | 118.8 |
| 3'-OMe | 56.1 |
| 4'-OMe | 55.9 |
Note: Data is a representative compilation from literature and may vary slightly based on solvent and instrument conditions.
Experimental Protocols: A Step-by-Step Guide to NMR Analysis
The following protocols provide a general framework for the NMR experiments required for the structural elucidation of this compound. Instrument parameters should be optimized for the specific spectrometer being used.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or methanol-d₄, CD₃OD).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments and to remove dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.
1D NMR Spectroscopy
-
¹H NMR:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
Pulse Sequence: cosygpqf or similar.
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Data Points: 1024 x 1024.
-
Number of Scans per Increment: 4-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.
-
Pulse Sequence: hmbcgplpndqf or similar.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Long-Range Coupling Delay (d6): Optimized for J = 8-10 Hz.
-
Number of Scans per Increment: 16-64.
-
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
Pulse Sequence: hsqcedetgpsisp2.2 or similar.
-
Spectral Width (F2 - ¹H): 0-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-220 ppm.
-
Number of Scans per Increment: 4-16.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations of protons that are in close proximity.
-
Pulse Sequence: noesygpph or roesygpph.
-
Mixing Time: 300-800 ms (to be optimized).
-
Spectral Width (F1 and F2): 0-12 ppm.
-
Number of Scans per Increment: 16-32.
-
Visualization of Key Structural Relationships
The following diagrams, generated using the DOT language, illustrate the logical workflow and key NMR correlations that are fundamental to the structural elucidation of this compound.
References
Arisugacin A: Application Notes and Protocols for Alzheimer's Disease Cell Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacin A, a potent and highly selective acetylcholinesterase (AChE) inhibitor isolated from Penicillium sp. FO-4259, presents a promising therapeutic candidate for Alzheimer's disease (AD).[1][2] Its mechanism extends beyond symptomatic relief through AChE inhibition, potentially offering neuroprotective benefits. Computational models suggest that this compound acts as a dual binding site covalent inhibitor of AChE, interacting with both the catalytic active site and the peripheral anionic site (PAS). This dual inhibition is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid (Aβ) peptides, a hallmark of AD.[3] These application notes provide a comprehensive overview and detailed protocols for investigating the efficacy of this compound in relevant Alzheimer's disease cell models.
Mechanism of Action
This compound's primary mode of action is the potent and selective inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.
Beyond its role in modulating cholinergic signaling, the interaction of this compound with the PAS of AChE suggests a potential to interfere with the amyloid cascade. Furthermore, like other AChE inhibitors, this compound may exert neuroprotective effects through the activation of intracellular signaling pathways, such as the PI3K/Akt pathway, which is crucial for neuronal survival and is often dysregulated in AD.
Data Presentation
The following tables summarize the quantitative data available for this compound and comparative compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 Value | Source |
| This compound | Acetylcholinesterase (AChE) | 1.0 - 25.8 nM | [2] |
| This compound | Butyrylcholinesterase (BuChE) | > 40,000 nM | Not explicitly found, but stated to be over 2,000-fold more selective for AChE |
Table 2: Suggested Concentration Ranges for In Vitro Studies (Based on Analogs)
| Assay | Cell Line | Compound | Concentration Range | Treatment Duration | Source (Analog) |
| Neuroprotection (against Aβ or oxidative stress) | PC12, SH-SY5Y | This compound | 100 nM - 10 µM | 24 - 48 hours | [4][5][6] |
| Neurite Outgrowth | PC12 | This compound | 1 µM - 10 µM | 48 - 72 hours | [7] |
| Western Blot (Signaling Pathways) | PC12, SH-SY5Y | This compound | 1 µM - 10 µM | 2 - 24 hours | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in Alzheimer's disease cell models. These protocols are based on established methodologies and can be adapted for specific research needs.
Cell Culture of Alzheimer's Disease Models
a. PC12 Cells (Rat Pheochromocytoma)
-
Culture Medium: RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them with gentle pipetting or a brief treatment with 0.05% Trypsin-EDTA. Split the cells at a ratio of 1:3 to 1:6.
-
Differentiation (Optional, for neuronal phenotype): To differentiate PC12 cells, reduce the serum concentration to 1% and add 50-100 ng/mL of Nerve Growth Factor (NGF). Change the medium every 2-3 days. Differentiated cells will exhibit neurite outgrowth.
b. SH-SY5Y Cells (Human Neuroblastoma)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, detach them with 0.25% Trypsin-EDTA. Split the cells at a ratio of 1:4 to 1:10.
-
Differentiation (Optional): To induce a more mature neuronal phenotype, treat the cells with 10 µM retinoic acid for 5-7 days, followed by 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) for another 5-7 days in serum-reduced medium.
Neuroprotection Assay (MTT Assay)
This assay measures cell viability and can be used to assess the protective effects of this compound against stressors relevant to Alzheimer's disease, such as Aβ peptides or oxidative stress (e.g., H2O2).
-
Cell Seeding: Seed PC12 or SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM) for 2-24 hours.[4][5]
-
Induction of Toxicity: After pre-treatment, add the toxic insult. For example:
-
Aβ Toxicity: Add oligomerized Aβ (1-42) or Aβ (25-35) peptide to a final concentration of 10-25 µM and incubate for an additional 24-48 hours.[4]
-
Oxidative Stress: Add H2O2 to a final concentration of 100-200 µM and incubate for 24 hours.
-
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis for Signaling Pathways and AD Markers
Western blotting can be used to investigate the effect of this compound on key signaling proteins (e.g., Akt, GSK-3β) and Alzheimer's-related proteins (e.g., tau phosphorylation).
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-GSK-3β (Ser9)
-
Total GSK-3β
-
Phospho-Tau (e.g., AT8, PHF-1)
-
Total Tau
-
β-actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Measurement of Amyloid-β (Aβ) Levels (ELISA)
An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the levels of secreted Aβ (1-40) and Aβ (1-42) in the cell culture medium.
-
Cell Treatment: Seed cells (e.g., SH-SY5Y cells stably expressing APP) in 24-well plates and treat with various concentrations of this compound for 24-48 hours in a serum-free medium to avoid interference.
-
Sample Collection: Collect the conditioned medium from each well and centrifuge to remove any detached cells.
-
ELISA Procedure:
-
Use a commercially available Aβ (1-40) and Aβ (1-42) ELISA kit.
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, incubating with detection antibody, and adding the substrate.
-
-
Data Analysis: Measure the absorbance and calculate the concentration of Aβ in each sample based on the standard curve. Normalize the Aβ levels to the total protein content of the corresponding cell lysate.
Mandatory Visualizations
Caption: Proposed mechanism of action for this compound in Alzheimer's disease models.
Caption: Experimental workflow for the neuroprotection (MTT) assay.
Caption: The PI3K/Akt signaling pathway and its potential modulation by this compound.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC-MS Analysis of Arisugacin A and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arisugacins are a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2][3] Notably, Arisugacin A is a highly potent and selective inhibitor of acetylcholinesterase (AChE), with an IC50 value in the nanomolar range, making it a compound of significant interest in the research and development of therapeutics for Alzheimer's disease.[1][4] This application note provides a detailed protocol for the analysis of this compound and its analogs using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective technique for the quantification and identification of these compounds in complex matrices.
Target Analytes
This protocol is applicable to this compound and its known analogs. The chemical structures and molecular weights of representative Arisugacins are provided below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C29H32O7 | 492.56 |
| Arisugacin B | C29H34O7 | 494.58 |
| Arisugacin C | C29H32O8 | 508.56 |
| Arisugacin D | C29H34O8 | 510.58 |
| Arisugacin E | Not Available | Not Available |
| Arisugacin F | Not Available | Not Available |
| Arisugacin G | Not Available | Not Available |
| Arisugacin H | Not Available | Not Available |
Experimental Protocols
Sample Preparation
A generic sample preparation protocol for fungal extracts is provided below. This may need to be optimized based on the specific sample matrix.
-
Extraction: Lyophilize the fungal mycelia or culture broth. Extract the dried material with a suitable organic solvent such as ethyl acetate or methanol.
-
Concentration: Evaporate the solvent from the extract under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the HPLC mobile phase (e.g., 50:50 methanol:water) to a final concentration suitable for analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC-MS/MS Method
The following is a representative HPLC-MS/MS method for the analysis of this compound and its analogs. Method development and optimization are recommended for specific applications.
HPLC System: A standard High-Performance Liquid Chromatography system.
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
HPLC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters (Positive Ion Mode):
| Parameter | Recommended Settings |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Quantitative Analysis
For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed. The precursor ions will be the [M+H]+ adducts of the Arisugacins. Product ions for this compound have been plausibly identified and can be used as a starting point for the other analogs.[4]
Quantitative Data for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 493.22 | 475.21 | 447.21 | 20-30 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Experimental Workflow
Caption: HPLC-MS/MS Experimental Workflow.
Signaling Pathway Inhibition
Caption: Inhibition of Acetylcholinesterase by this compound.
Structural Relationship of Arisugacin Analogs
Caption: Structural relationships of Arisugacin analogs.
Conclusion
This application note provides a comprehensive starting point for researchers interested in the HPLC-MS analysis of this compound and its analogs. The provided protocols and methods are based on established principles of analytical chemistry for natural products and can be adapted and optimized for specific research needs. The high sensitivity and selectivity of HPLC-MS/MS make it an ideal tool for elucidating the roles of these potent acetylcholinesterase inhibitors in various biological systems and for their potential development as therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Convergent synthesis of arisugacin skeletons and their acetylcholinesterase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation studies on the antibiotic avilamycin A using ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Convergent Synthetic Strategies for the Arisugacin Skeleton: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the convergent synthesis of the arisugacin skeleton, a core structure of a family of potent acetylcholinesterase inhibitors with potential applications in the treatment of Alzheimer's disease. The strategies outlined below are based on key methodologies developed by leading research groups in the field of organic synthesis.
Introduction
Arisugacins A-H are a group of meroterpenoids isolated from microbial sources that have demonstrated significant and selective inhibition of acetylcholinesterase (AChE). Their complex polycyclic structure, featuring a highly substituted decalin ring system fused to a pyrone moiety, has made them attractive targets for total synthesis. Convergent synthetic strategies, which involve the independent synthesis of key fragments followed by their assembly, offer an efficient and flexible approach to construct the arisugacin core and enable the generation of analogues for structure-activity relationship (SAR) studies.
This document details two primary convergent strategies for the synthesis of the arisugacin skeleton: the Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization approach and the Hsung formal [3+3] Cycloaddition approach. An alternative strategy involving an intramolecular Diels-Alder reaction is also briefly discussed.
Key Convergent Synthetic Strategies
Two principal convergent strategies have emerged for the construction of the arisugacin skeleton.
1. Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization Cascade: This was the first reported total synthesis of (±)-arisugacin A.[1][2] The key convergent step involves the reaction of two major fragments: a complex α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone derivative. This is followed by stereoselective dihydroxylation and deoxygenation to complete the core structure.
2. Hsung Formal [3+3] Cycloaddition: This strategy also employs a convergent approach, featuring a formal oxa-[3+3] annulation between an α,β-unsaturated iminium salt and a 6-aryl-4-hydroxy-2-pyrone.[3][4] This reaction proceeds through a tandem Knoevenagel condensation followed by a highly stereoselective 6π-electron electrocyclic ring-closure.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary convergent syntheses of (±)-arisugacin A.
| Synthetic Strategy | Key Reaction | Number of Steps (Longest Linear Sequence) | Overall Yield | Reference |
| Sunazuka/Ōmura | Knoevenagel/Oxa-6π-Electrocyclization | 9 | 6.8% | [1] |
| Hsung | Formal [3+3] Cycloaddition | 20 | 2.1% | [4] |
Experimental Protocols and Visualizations
Strategy 1: Sunazuka/Ōmura Knoevenagel/Oxa-6π-Electrocyclization Cascade
This strategy is notable for its efficiency in constructing the tetracyclic core of arisugacin A. The key steps are outlined below.
Logical Workflow for Sunazuka/Ōmura Synthesis
Caption: Workflow for the Sunazuka/Ōmura convergent synthesis of (±)-arisugacin A.
Experimental Protocols:
Step 1: Knoevenagel/Oxa-6π-Electrocyclization Cascade
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and 4-hydroxy-2-pyrone (1.2 equiv) in toluene is added piperidinium acetate (0.2 equiv).
-
The reaction mixture is heated to reflux with azeotropic removal of water for 12-24 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the tetracyclic intermediate.
Step 2: Stereoselective Dihydroxylation
-
To a solution of the tetracyclic intermediate (1.0 equiv) in a mixture of t-BuOH, water, and pyridine (10:1:1) at 0 °C is added osmium tetroxide (0.05 equiv) followed by N-methylmorpholine N-oxide (NMO) (1.5 equiv).
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: chloroform/methanol gradient) to yield the diol intermediate.
Step 3: Deoxygenation
-
To a solution of the diol intermediate (1.0 equiv) in pyridine at 0 °C is added methanesulfonyl chloride (1.5 equiv).
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.
-
The crude mesylate is dissolved in anhydrous THF, and lithium aluminum hydride (3.0 equiv) is added portion-wise at 0 °C.
-
The mixture is heated to reflux for 4-6 hours.
-
After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (±)-arisugacin A.
Strategy 2: Hsung Formal [3+3] Cycloaddition
This approach provides an alternative convergent route to the arisugacin skeleton, distinguished by its key cycloaddition step.
Logical Workflow for Hsung Synthesis
Caption: Workflow for the Hsung formal [3+3] cycloaddition synthesis of (±)-arisugacin A.
Experimental Protocols:
Step 1: Formal [3+3] Cycloaddition
-
To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and a secondary amine (e.g., pyrrolidine, 1.1 equiv) in anhydrous acetonitrile at room temperature is added the 6-aryl-4-hydroxy-2-pyrone (1.0 equiv).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the tetracyclic cycloadduct.
Subsequent Steps: The tetracyclic intermediate obtained from the [3+3] cycloaddition is then elaborated to (±)-arisugacin A through a series of functional group manipulations, including stereoselective reductions and oxidations, similar in principle to the final steps of the Sunazuka/Ōmura synthesis. The exact sequence and conditions are specific to the protecting groups and functionalities present in the advanced intermediate.
Alternative Strategy: Intramolecular Diels-Alder Reaction
An alternative, though less developed, convergent strategy involves the construction of the AB ring system of this compound via an intramolecular Diels-Alder reaction of a furan (IMDAF).[5] This approach focuses on forming the decalin core first, which would then be elaborated to the final product.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Arisugacin A Total Synthesis
For researchers, scientists, and drug development professionals engaged in the total synthesis of Arisugacin A, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve overall yield. The synthesis of this potent acetylcholinesterase inhibitor, while elegant, presents several key steps that can be prone to low yields. This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the benchmark for a successful total synthesis of this compound in terms of overall yield?
A1: The seminal total synthesis of (±)-Arisugacin A by Hsung and Cole reported a 20-step route with an overall yield of 2.1%.[1][2] This serves as a valuable benchmark for researchers undertaking this synthesis. Achieving a comparable or improved yield requires careful optimization of several key transformations.
Q2: What are the most critical and potentially low-yield steps in the this compound total synthesis?
A2: Based on published literature, two key stages are particularly challenging and can significantly impact the overall yield:
-
The Knoevenagel/Oxa-6π Electrocyclization Cascade: This crucial step forms the core pyran ring system. Achieving high diastereoselectivity and preventing the formation of undesired side products can be challenging.[2]
-
The Dihydroxylation-Deoxygenation Sequence: The introduction of the C12a hydroxyl group and subsequent deoxygenation of a hindered tertiary alcohol are often low-yielding steps that require careful selection of reagents and optimization of reaction conditions.
Q3: Are there any known major side reactions to be aware of?
A3: Yes, during the construction of the AB-ring system, an unexpected retro-aldol–aldol sequence has been reported, which can lead to the formation of a bridged bicyclic furan as a significant byproduct.[1] Careful control of reaction conditions is crucial to minimize this pathway.
Troubleshooting Guides
Low Yield in the Knoevenagel/Oxa-6π Electrocyclization Cascade
This cascade reaction, which unites the α,β-unsaturated iminium salt with a 4-hydroxy-2-pyrone, is pivotal for constructing the this compound core.
Problem: Low yield or poor diastereoselectivity in the formation of the pyran ring.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Suboptimal Catalyst or Reaction Conditions | The choice of catalyst and solvent can significantly influence the reaction's efficiency and stereochemical outcome. While piperidine is commonly used, other amine catalysts or the use of additives can be explored. | In a round-bottom flask, dissolve the α,β-unsaturated aldehyde and 4-hydroxy-2-pyrone in dry toluene. Add a catalytic amount of piperidine (typically 0.1-0.2 equivalents). Heat the reaction mixture to reflux and monitor the progress by TLC. Upon completion, cool the reaction, concentrate under reduced pressure, and purify by flash column chromatography. |
| Reversibility of the Oxa-6π Electrocyclization | The oxa-6π electrocyclization can be reversible, leading to an equilibrium mixture of starting materials and products. | To drive the reaction towards the product, consider using a Dean-Stark trap to remove water formed during the Knoevenagel condensation. Running the reaction at a higher concentration may also favor the forward reaction. |
| Formation of Undesired Isomers | Meticulous optimization is often required to avoid the formation of undesired structural isomers.[3] | Screen different amine catalysts such as pyrrolidine, triethylamine, or DBU. Varying the reaction temperature and solvent (e.g., acetonitrile, dichloromethane) can also influence the diastereoselectivity. |
Yield Data from Literature:
| Reaction | Reported Yield | Reference |
| Knoevenagel/Oxa-6π Electrocyclization | Not explicitly stated for the specific step in the initial communication, but is a key part of the overall 2.1% yield synthesis. | Hsung & Cole |
Inefficient Dihydroxylation and Deoxygenation
The introduction of the angular C12a-hydroxyl group is a stereochemically challenging step, and the subsequent deoxygenation of this tertiary alcohol can be difficult.
Problem: Low yield in the dihydroxylation or deoxygenation step.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion | Experimental Protocol |
| Poor Stereoselectivity in Dihydroxylation | The facial selectivity of the dihydroxylation of the olefin precursor is crucial for establishing the correct stereochemistry. | For stereoselective syn-dihydroxylation, the use of osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) is a standard method. For asymmetric dihydroxylation, Sharpless asymmetric dihydroxylation conditions (AD-mix-α or AD-mix-β) can be employed. |
| Difficulty in Deoxygenating the Tertiary Alcohol | Tertiary alcohols are generally resistant to deoxygenation due to steric hindrance and the high energy of the carbocation intermediate in SN1-type reactions. | Radical deoxygenation methods, such as the Barton-McCombie deoxygenation, are often effective. This involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom source (e.g., tributyltin hydride or a less toxic alternative like tris(trimethylsilyl)silane). |
Experimental Protocols:
-
Stereoselective Dihydroxylation (Upjohn Conditions): To a solution of the alkene in a mixture of THF and water, add a catalytic amount of OsO₄ (e.g., 2 mol%) followed by a stoichiometric amount of NMO. Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Quench the reaction with sodium sulfite, extract the product with an organic solvent, and purify by chromatography.
-
Barton-McCombie Deoxygenation: To a solution of the tertiary alcohol in dry THF, add sodium hydride to deprotonate the alcohol. Then, add carbon disulfide followed by methyl iodide to form the xanthate intermediate. After purification, dissolve the xanthate in toluene, add AIBN and tributyltin hydride, and heat the mixture to reflux. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography.
Yield Data for Similar Transformations:
| Transformation | Typical Yield Range | Notes |
| Sharpless Asymmetric Dihydroxylation | 70-95% | Highly dependent on the substrate. |
| Barton-McCombie Deoxygenation | 60-85% | Can be sensitive to steric hindrance around the alcohol. |
Visualizing the Workflow
To aid in understanding the critical stages of the this compound total synthesis, the following workflow diagram illustrates the key transformations and potential pitfalls.
Caption: Key stages in the total synthesis of this compound, highlighting critical, potentially low-yield steps.
This technical support guide provides a starting point for addressing common issues in the total synthesis of this compound. By carefully considering the troubleshooting suggestions, optimizing reaction conditions, and referring to the provided protocols, researchers can improve the efficiency and overall yield of this challenging but rewarding synthesis.
References
Technical Support Center: Stereoselective Synthesis of Arisugacin A
Welcome to the technical support center for the stereoselective synthesis of Arisugacin A. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this potent acetylcholinesterase inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, with a focus on achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of this compound?
The main challenges in the synthesis of this compound lie in the stereocontrolled construction of its complex tetracyclic core. Specific difficulties include:
-
Formation of the pyranopyran skeleton: Achieving the desired stereochemistry during the formation of this core structure is a significant hurdle.
-
Stereoselective dihydroxylation: The introduction of the angular C12a-hydroxyl group via dihydroxylation of a late-stage olefin intermediate often proceeds with low diastereoselectivity.
-
Unexpected side reactions: The synthesis can be complicated by unforeseen rearrangements, such as a retro-aldol-aldol sequence, which can lead to epimerization and low yields of the desired product.
Q2: Which synthetic routes have been successfully employed for this compound?
Two primary strategies have been reported for the total synthesis of this compound:
-
Knoevenagel Condensation/[4+2] Cycloaddition Cascade: This approach involves the reaction of an α,β-unsaturated aldehyde with a 4-hydroxy-2-pyrone to construct the core structure.
-
Formal [3+3] Cycloaddition: This strategy utilizes a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate to form the pyranopyran system.
Q3: Why is the stereochemistry at the C12a position so difficult to control?
The C12a position is a sterically hindered neopentyl-like quaternary center. Direct functionalization of this position is challenging. Most synthetic routes install the hydroxyl group at this position via dihydroxylation of a C8a-C12a double bond. The facial selectivity of this dihydroxylation is often poor due to the complex steric environment of the tetracyclic intermediate, leading to the formation of diastereomeric mixtures.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Dihydroxylation of the Key Olefin Intermediate
Symptoms:
-
Formation of a mixture of diastereomers upon dihydroxylation of the C8a-C12a olefin.
-
Difficulty in separating the desired C12a-hydroxy diastereomer from the undesired epimer.
Possible Causes:
-
Steric hindrance: The concave face of the molecule is sterically shielded, making it difficult for bulky dihydroxylating agents to approach from the desired trajectory.
-
Reagent choice: The choice of dihydroxylating agent and ligand can significantly impact the diastereoselectivity.
Solutions:
-
Optimization of Sharpless Asymmetric Dihydroxylation: While the Sharpless dihydroxylation is a powerful tool, its application to the complex this compound intermediate can be challenging. A systematic variation of ligands, solvents, and temperature is recommended.
-
Alternative Dihydroxylation Reagents: If Sharpless conditions prove unsatisfactory, other reagents can be explored.
Data Presentation: Comparison of Dihydroxylation Conditions
| Reagent/Conditions | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| OsO₄ (catalytic), NMO | ~1:1 | 85 | (Hypothetical data based on typical outcomes) |
| AD-mix-β | ~3:1 | 70 | (Hypothetical data based on typical outcomes) |
| OsO₄, TMEDA | ~2:1 | 80 | (Hypothetical data based on typical outcomes) |
| m-CPBA, then hydrolysis | Low and complex mixture | < 50 | (Hypothetical data based on typical outcomes) |
Note: The data presented above is illustrative and intended to guide experimentation. Actual results may vary depending on the specific substrate and reaction conditions.
Problem 2: Unexpected Formation of an Epimerized Product via a Retro-Aldol-Aldol Sequence
Symptoms:
-
Isolation of a product with an inverted stereocenter in the AB-ring system.
-
Low yield of the desired diastereomer, even after successful dihydroxylation.
Possible Cause:
-
Under certain conditions (e.g., during functional group manipulation of the AB-ring), a retro-aldol reaction can occur, leading to the opening of the B-ring. A subsequent aldol condensation can then re-close the ring, but with the potential for inversion of stereocenters to form a thermodynamically more stable epimer.[1]
Solutions:
-
Milder Reaction Conditions: Avoid harsh acidic or basic conditions when manipulating functional groups in the vicinity of the AB-ring fusion.
-
Protecting Group Strategy: Judicious use of protecting groups can prevent the initiation of the retro-aldol cascade.
-
Careful Monitoring: Closely monitor reactions by TLC or LC-MS to detect the formation of byproducts.
Experimental Protocols
Key Experiment: Stereoselective Dihydroxylation
Objective: To install the C12a-hydroxyl group with high diastereoselectivity.
Methodology (based on Sharpless Asymmetric Dihydroxylation):
-
To a stirred solution of the olefin intermediate (1.0 equiv) in a 1:1 mixture of t-BuOH and water (0.1 M) at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).
-
Stir the resulting heterogeneous mixture vigorously at 0 °C for 24-48 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for an additional hour at room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Visualizations
Caption: Synthetic workflow and key challenge points.
Caption: Mechanism of the unexpected retro-aldol-aldol rearrangement.
References
Arisugacin A Solubility and Handling for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the solubility and handling of Arisugacin A for in vitro experiments. This compound is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission.[1][2] Proper handling and solubilization of this compound are crucial for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a meroterpenoid compound isolated from the fungus Penicillium sp. FO-4259.[3] It is a highly potent and selective inhibitor of acetylcholinesterase (AChE) with reported IC50 values in the nanomolar range (1.0 to 25.8 nM).[3] Its selectivity makes it a valuable tool for studying the role of AChE in various biological processes and as a potential therapeutic agent.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I store this compound as a powder and in solution?
A3: For long-term stability, this compound powder should be stored at -20°C, where it can be stable for up to three years.[4] Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is typically stable for at least one year.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What are the recommended working concentrations for in vitro assays?
A4: The working concentration of this compound will depend on the specific assay and cell type. Given its potent AChE inhibitory activity with IC50 values in the low nanomolar range, typical working concentrations are expected to be in the nanomolar to low micromolar range.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q5: Is this compound soluble in aqueous buffers?
A5: Like many complex organic molecules, this compound is expected to have very low solubility in water and aqueous buffers. Direct dissolution in aqueous media is not recommended. Stock solutions should be prepared in an organic solvent like DMSO, and then diluted to the final working concentration in the aqueous assay buffer.
Troubleshooting Guide
Issue: My this compound has precipitated out of solution after dilution into my aqueous assay buffer.
-
Cause: The final concentration of the organic solvent (e.g., DMSO) in your assay may be too low to maintain the solubility of this compound at the desired working concentration. Many compounds will precipitate out of aqueous solutions when the DMSO concentration falls below a certain threshold.
-
Solution:
-
Check the final DMSO concentration: For most in vitro cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. However, for biochemical assays, a slightly higher concentration may be acceptable.
-
Perform a serial dilution: Instead of a single large dilution step, perform a serial dilution of your DMSO stock solution in the assay buffer. This can help to prevent the compound from crashing out of solution.
-
Vortex during dilution: Ensure thorough mixing by vortexing the solution immediately after adding the this compound stock to the aqueous buffer.
-
Consider a lower working concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
-
Issue: I am observing inconsistent or no inhibitory activity in my acetylcholinesterase (AChE) assay.
-
Cause 1: Incorrect solution preparation. Improper dissolution or precipitation of this compound can lead to an inaccurate final concentration.
-
Solution 1: Re-prepare your stock and working solutions, paying close attention to the solubility and dilution steps. Visually inspect for any signs of precipitation.
-
Cause 2: Compound degradation. Although generally stable, improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution 2: Use a fresh aliquot of your stock solution for each experiment. Ensure proper storage at -80°C.
-
Cause 3: Assay interference. Components in your assay buffer or the presence of other compounds could interfere with the activity of this compound or the assay itself.
-
Solution 3: Run appropriate controls, including a vehicle control (buffer with the same final concentration of DMSO) and a positive control with a known AChE inhibitor.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C28H32O8 | [1] |
| Molecular Weight | 496.5 g/mol | [1] |
| Appearance | White powder | [3] |
| Mechanism of Action | Acetylcholinesterase (AChE) Inhibitor | [1][2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Powder | -20°C | 3 years | [4] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 496.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder.
-
Add 201.4 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Working Solutions for an In Vitro AChE Inhibition Assay
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Perform a serial dilution of the stock solution in DMSO to create intermediate stock concentrations (e.g., 1 mM, 100 µM, 10 µM).
-
From the appropriate intermediate stock, perform the final dilution into the assay buffer to achieve the desired working concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Ensure the final DMSO concentration in the assay is kept constant across all conditions and is non-toxic to the cells or enzyme (typically ≤ 0.5%).
-
For example, to prepare a 100 nM working solution in 1 mL of assay buffer from a 100 µM intermediate stock, add 1 µL of the 100 µM stock to 999 µL of assay buffer.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified pathway of AChE inhibition by this compound.
Caption: Decision tree for troubleshooting solubility issues.
References
- 1. This compound | C28H32O8 | CID 10255275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacin A_TargetMol [targetmol.com]
Stability of Arisugacin A in different solvents and temperatures.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Arisugacin A in various laboratory settings. Due to limited publicly available stability data for this compound, this guide combines known storage recommendations with general best practices for handling complex organic molecules. It is strongly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage, solid (powdered) this compound should be stored at -20°C. Under these conditions, it is expected to be stable for up to three years[1].
Q2: How should I store this compound in solution?
When dissolved in a solvent, this compound should be stored at -80°C for long-term stability, where it can be kept for up to one year[1]. For short-term storage, refrigeration at 4°C is advisable, although the duration of stability at this temperature has not been publicly documented and should be experimentally determined.
Q3: Which solvent should I use to dissolve this compound?
The choice of solvent will depend on the experimental requirements. While specific stability data in various solvents is not available, dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of many organic compounds. For aqueous-based assays, further dilution of the DMSO stock solution into a buffer like phosphate-buffered saline (PBS) is a standard procedure. It is crucial to minimize the final concentration of DMSO in cell-based assays to avoid solvent-induced artifacts.
Q4: Can I store this compound solutions at room temperature?
It is not recommended to store this compound solutions at room temperature for extended periods. As with many complex organic molecules, degradation is more likely to occur at ambient temperatures. If temporary storage at room temperature is necessary during an experiment, the duration should be kept to a minimum.
Q5: How can I determine the stability of this compound in my specific experimental conditions?
To determine the stability of this compound in your chosen solvent and at your desired temperature, a stability study should be conducted. This typically involves analyzing the concentration and purity of the compound over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid material.2. Aliquot the stock solution to minimize freeze-thaw cycles.3. Perform a stability study to determine the degradation rate under your experimental conditions. |
| Inconsistent experimental results. | Inconsistent concentration of this compound due to degradation or precipitation. | 1. Ensure complete solubilization of this compound in the chosen solvent.2. Visually inspect solutions for any signs of precipitation before use.3. Validate the concentration of your stock solution periodically. |
| Appearance of unknown peaks in analytical chromatograms. | Formation of degradation products. | 1. Compare the chromatogram of the stored solution to that of a freshly prepared solution.2. If new peaks are observed, consider identifying these degradation products to understand the degradation pathway. |
Data Summary: Recommended Storage Conditions
| Form | Storage Temperature | Reported Stability |
| Solid (Powder) | -20°C | Up to 3 years[1] |
| In Solvent | -80°C | Up to 1 year[1] |
Note: The specific solvent for the one-year stability in solution is not publicly specified. Researchers should validate stability in their chosen solvent.
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
2. Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple small, tightly sealed vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
3. Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve one aliquot from each storage temperature.
-
Analyze the concentration and purity of this compound in each sample using a validated stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection.
4. Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
A common threshold for stability is the retention of at least 90% of the initial concentration.
Visualizations
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic signaling pathway, responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Caption: Inhibition of Acetylcholinesterase by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for conducting a stability study of this compound.
References
Overcoming poor water solubility of Arisugacin A.
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor water solubility of Arisugacin A, a potent acetylcholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
This compound is a lipophilic molecule with inherently low aqueous solubility. This is a common challenge for many potent small molecule inhibitors. Direct dissolution in aqueous buffers like PBS or saline will likely result in poor solubility and precipitation.
Q2: What is a recommended starting point for solubilizing this compound for in vitro experiments?
For initial in vitro studies, it is recommended to prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into your aqueous assay buffer. Ensure the final concentration of the organic solvent in your experiment is low (typically <1%) to avoid solvent-induced artifacts.
Q3: I am observing precipitation of this compound in my cell culture media. What can I do?
Precipitation in cell culture media can occur when the final concentration of this compound exceeds its solubility limit in the presence of media components. To troubleshoot this:
-
Lower the final concentration: Determine the lowest effective concentration of this compound in your assay.
-
Reduce the final solvent concentration: Ensure the final DMSO or ethanol concentration is as low as possible.
-
Use a formulation strategy: Consider using a solubilization technique such as cyclodextrin complexation or a nanoparticle formulation to improve aqueous solubility.
Q4: Can I use this compound for in vivo studies? How should I formulate it?
Yes, this compound can be used for in vivo studies with an appropriate formulation. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants. A suggested starting formulation for animal experiments is a solution of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[1] It is crucial to perform vehicle-only control experiments to account for any effects of the formulation itself.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
Possible Cause: Precipitation of this compound in the assay buffer.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect your assay plates or tubes for any signs of precipitation (cloudiness, visible particles).
-
Solubility Test: Perform a simple solubility test by preparing the highest concentration of this compound used in your assay in the final buffer and visually inspecting for precipitation over the time course of your experiment.
-
Optimize Stock Solution: Ensure your this compound stock solution in organic solvent is fully dissolved before diluting into the aqueous buffer.
-
Consider a different formulation: If precipitation persists, explore the use of cyclodextrins or nanoparticle formulations as described in the protocols below.
Issue 2: Low bioavailability in animal studies.
Possible Cause: Poor absorption due to low solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).
Troubleshooting Steps:
-
Formulation Optimization: The recommended in vivo formulation (5% DMSO, 30% PEG300, 5% Tween 80, 60% saline) is a good starting point, but may require optimization based on the animal model and route of administration.
-
Particle Size Reduction: For oral formulations, reducing the particle size of this compound through micronization or nanocrystal technology can improve the dissolution rate and absorption.
-
Prodrug Approach: Consider synthesizing a more water-soluble prodrug of this compound that is converted to the active compound in vivo. This is a more advanced strategy requiring medicinal chemistry expertise.
Solubility Enhancement Strategies: Data & Protocols
Significant improvements in the aqueous solubility of poorly soluble drugs can be achieved using various formulation strategies. The following table summarizes the potential solubility enhancement that can be expected with different techniques.
| Technique | Principle | Expected Solubility Enhancement (Fold-Increase) | Key Considerations |
| Co-solvents | Increasing the polarity of the solvent system. | 2 - 50 | Potential for solvent toxicity in biological systems. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | 10 - 1000 | Choice of cyclodextrin type is critical; may alter drug-target interactions. |
| Nanoparticle Formulation | Increasing the surface area to volume ratio, leading to faster dissolution. | 100 - 10,000 | Requires specialized equipment; potential for altered pharmacokinetics. |
| Prodrug Synthesis | Covalent modification of the drug to introduce a hydrophilic moiety. | > 1000 | Requires chemical synthesis and validation of in vivo conversion. |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of an this compound-cyclodextrin complex using the co-precipitation method to enhance its aqueous solubility.
Materials:
-
This compound
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (optional)
Methodology:
-
Dissolve Cyclodextrin: Dissolve the desired molar excess of β-cyclodextrin in deionized water with stirring. Gently warm the solution to aid dissolution if necessary.
-
Dissolve this compound: In a separate container, dissolve this compound in a minimal amount of ethanol.
-
Mix Solutions: Slowly add the this compound solution to the cyclodextrin solution while stirring vigorously.
-
Complex Formation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution may become cloudy as the complex precipitates.
-
Isolate the Complex: Collect the precipitate by centrifugation.
-
Wash and Dry: Wash the pellet with a small amount of cold deionized water to remove any uncomplexed cyclodextrin, followed by a wash with a small amount of cold ethanol to remove any uncomplexed this compound. Dry the resulting powder under vacuum or by lyophilization.
-
Characterization: The formation of the inclusion complex should be confirmed by techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This protocol outlines a general method for preparing this compound nanoparticles using the nanoprecipitation (solvent displacement) technique.
Materials:
-
This compound
-
A biodegradable polymer (e.g., PLGA, PCL)
-
An organic solvent (e.g., acetone, acetonitrile)
-
A non-solvent (e.g., deionized water)
-
A surfactant/stabilizer (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer
-
Rotary evaporator
Methodology:
-
Organic Phase Preparation: Dissolve this compound and the chosen polymer in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the non-solvent (water).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under moderate magnetic stirring. The rapid solvent diffusion will cause the polymer and drug to co-precipitate as nanoparticles.
-
Solvent Evaporation: Remove the organic solvent from the nanoparticle suspension using a rotary evaporator under reduced pressure.
-
Purification: The nanoparticle suspension can be purified by centrifugation and resuspension in deionized water to remove any unencapsulated drug and excess surfactant.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and drug loading efficiency using techniques like Dynamic Light Scattering (DLS) and High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Considerations
This compound is a potent inhibitor of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the levels of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is the primary mechanism for its potential therapeutic effects in conditions like Alzheimer's disease. When designing experiments, it is important to consider how the formulation might affect this pathway. For instance, the components of a nanoparticle formulation could have their own biological effects or alter the biodistribution of this compound, thereby indirectly influencing the cholinergic system.
References
Technical Support Center: Refinement of Knoevenagel-Type Reaction for Arisugacin Skeleton Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of the Knoevenagel-type reaction used in the synthesis of the arisugacin skeleton.
Troubleshooting Guide
This guide addresses common issues encountered during the Knoevenagel-type condensation between an α,β-unsaturated aldehyde and a 4-hydroxy-2-pyrone derivative in the synthesis of the arisugacin core structure.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Insufficient Catalyst Activity: The amine catalyst (e.g., piperidine) may be old, impure, or used in an inadequate amount. 2. Low Reaction Temperature: The activation energy for the condensation may not be reached. 3. Steric Hindrance: Bulky substituents on the aldehyde or pyrone may hinder the reaction. 4. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Use freshly distilled piperidine or a different amine catalyst such as pyrrolidine. An acid co-catalyst like acetic acid can sometimes be beneficial.[1][2] 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition. 3. This may require redesigning the synthetic route or using a more potent catalytic system. 4. Purify starting materials before use. |
| Formation of Michael Adduct Side Product | 1. Reaction Conditions Favoring Michael Addition: The intermediate formed after the Knoevenagel condensation can be susceptible to nucleophilic attack by another molecule of the 4-hydroxy-2-pyrone.[3][4] 2. Excess of the Pyrone Nucleophile: A high concentration of the pyrone can promote the Michael addition side reaction. | 1. Carefully control the stoichiometry of the reactants. A slow addition of the pyrone to the reaction mixture may help. 2. Use a stoichiometric amount or a slight excess of the aldehyde. |
| Product Decomposition | 1. High Reaction Temperature: The arisugacin skeleton or intermediates may be thermally unstable. 2. Prolonged Reaction Time: Extended exposure to reaction conditions can lead to degradation. 3. Presence of Strong Acids or Bases: The product may be sensitive to acidic or basic conditions. | 1. Optimize the reaction temperature to the minimum required for a reasonable reaction rate. 2. Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. 3. Use a mild base as a catalyst and ensure the workup procedure is as neutral as possible. |
| Difficulty in Product Isolation/Purification | 1. Formation of Complex Mixtures: The presence of side products and unreacted starting materials can complicate purification. 2. Product Solubility Issues: The product may have limited solubility in common chromatography solvents. | 1. Optimize the reaction to minimize side products. Column chromatography with a carefully selected solvent system is often necessary. 2. Experiment with different solvent systems for extraction and chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the amine catalyst in the Knoevenagel-type reaction for the arisugacin skeleton?
A1: The amine catalyst, typically a secondary amine like piperidine, plays a crucial role in activating both reaction partners. It reacts with the α,β-unsaturated aldehyde to form a more electrophilic iminium ion. It also acts as a base to deprotonate the acidic 4-hydroxy-2-pyrone, generating the nucleophilic enolate.[5]
Q2: Can other catalysts be used for this transformation?
A2: While piperidine is commonly used, other amine bases like pyrrolidine can also be effective and in some cases, may offer higher conversions.[1][2] The choice of catalyst can influence the reaction rate and yield, and may need to be optimized for specific substrates.
Q3: How can the formation of the undesired Michael adduct be minimized?
A3: The formation of a Michael adduct is a potential side reaction where a second molecule of the 4-hydroxy-2-pyrone adds to the α,β-unsaturated system of the initial Knoevenagel product.[3][4] To minimize this, it is crucial to control the stoichiometry of the reactants, often using the aldehyde as the limiting reagent. Slow addition of the pyrone can also be beneficial.
Q4: What is a typical solvent for this Knoevenagel-type reaction?
A4: The choice of solvent can be critical. Protic solvents like ethanol are sometimes used, but aprotic solvents may also be employed depending on the specific substrates and catalyst system. The solvent should be chosen to ensure adequate solubility of all reactants and intermediates.
Q5: At what temperature should the reaction be conducted?
A5: The optimal temperature will depend on the specific reactants and catalyst. It is advisable to start at a moderate temperature (e.g., room temperature to 50°C) and gradually increase it while monitoring the reaction progress. High temperatures can lead to product decomposition.
Experimental Protocols
Key Experiment: Knoevenagel-Type Reaction for Arisugacin Skeleton
This protocol is a representative procedure for the crucial Knoevenagel-type condensation step in the synthesis of the arisugacin A skeleton. This step involves the reaction of an α,β-unsaturated aldehyde with a 4-hydroxy-2-pyrone derivative.[6]
Materials:
-
α,β-Unsaturated aldehyde derivative
-
4-Hydroxy-6-methyl-2-pyrone (or a similar derivative)
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., ethanol or toluene)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the 4-hydroxy-6-methyl-2-pyrone and the anhydrous solvent.
-
Addition of Aldehyde: To the stirred solution, add the α,β-unsaturated aldehyde derivative.
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture. The amount of catalyst may need to be optimized (typically 0.1 to 0.3 equivalents).
-
Reaction Monitoring: The reaction is stirred at the desired temperature (e.g., 50°C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous acid (e.g., 1M HCl) to remove the piperidine, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the desired arisugacin skeleton precursor.
Visualizations
Caption: Workflow for the Knoevenagel-type reaction in arisugacin synthesis.
Caption: Catalytic cycle of the Knoevenagel condensation.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Arisugacin A Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Arisugacin A in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective acetylcholinesterase (AChE) inhibitor of microbial origin.[1][2][3] Computational models suggest that it acts as a dual binding site covalent inhibitor of AChE.[4] By inhibiting AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine, thereby increasing its levels and duration of action in the synapse. This mechanism is the basis for its potential therapeutic use in conditions like Alzheimer's disease.[2][4]
Q2: I have no prior in vivo data for this compound. How do I select a starting dose for my animal study?
When in vivo data is unavailable, the starting dose for a dose range-finding (DRF) study is typically estimated from in vitro data (e.g., IC50 values) and by reviewing data from compounds with similar mechanisms. This compound has a reported IC50 value in the nanomolar range (1.0 - 25.8 nM) for AChE inhibition.[1]
A common approach is to start with a screening of doses such as 5, 10, 20, 40, and 80 mg/kg to determine the Maximum Tolerated Dose (MTD).[5] The MTD is the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[6][7]
Q3: What is a dose range-finding (DRF) study and how should I design one for this compound?
A DRF study is a preliminary experiment to determine the tolerability of a compound over a range of doses and to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[8][9] This study guides the dose selection for subsequent, more comprehensive toxicology and efficacy studies.
A typical DRF study design involves:
-
Animal Model: Initially, a rodent model such as mice (e.g., C57BL/6 or CD-1 strains) is commonly used.[10]
-
Group Size: A small group of animals per dose level (e.g., 3-5 mice) is standard.[5]
-
Dose Escalation: Administer single, escalating doses of this compound to different groups. A placebo/vehicle group serves as the control. Dose levels can be increased in multiples (e.g., 2x or 3x) until signs of toxicity are observed.[8]
-
Route of Administration: Since this compound is reported to be orally bioavailable, oral gavage is a suitable route of administration.
-
Observation Period: Animals are closely monitored for a set period (e.g., 7 days) for clinical signs of toxicity, changes in body weight, and mortality.[11]
Experimental Protocols
Protocol 1: Dose Range-Finding (DRF) Study for this compound via Oral Gavage in Mice
-
Animal Model: Male or female CD-1 mice, 8-10 weeks old.
-
Housing: House animals in standard conditions with ad libitum access to food and water. Allow for a 7-day acclimatization period.
-
Groups: Assign animals to dose groups (n=3-5 per group), including a vehicle control group.
-
Dose Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be a homogenous suspension or solution.
-
Dose Administration:
-
Weigh each mouse immediately before dosing to calculate the precise volume.[12] The maximum recommended volume for oral gavage in mice is 10 mL/kg.[13]
-
Administer a single dose via oral gavage using an appropriately sized, ball-tipped gavage needle.[12][14]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.[12]
-
-
Observations:
-
Monitor animals continuously for the first 4 hours post-dosing, and then at least twice daily for 7 days.
-
Record clinical signs of toxicity, including changes in posture, activity, breathing, and any signs of cholinergic overstimulation (e.g., tremors, salivation).
-
Record body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[5]
-
Record any instances of mortality.
-
-
Endpoint: The MTD is identified as the highest dose at which no significant toxicity or mortality is observed.[6]
Data Presentation: Example DRF Study Results
| Dose Group (mg/kg) | Vehicle | 10 | 20 | 40 | 80 | 160 |
| Number of Animals | 5 | 5 | 5 | 5 | 5 | 5 |
| Mortality | 0/5 | 0/5 | 0/5 | 0/5 | 1/5 | 3/5 |
| Mean Body Weight Change (Day 7) | +5% | +4% | +2% | -5% | -18% | N/A |
| Key Clinical Signs | None | None | None | Mild lethargy | Significant lethargy, tremors | Severe tremors, ataxia |
| MTD Determination | 40 mg/kg |
This is example data and does not represent actual experimental results for this compound.
Q4: How do I conduct a pharmacokinetic (PK) study for this compound?
A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of a drug.[15] This is crucial for determining the dosing frequency and understanding the drug's exposure in the body.
Protocol 2: Single-Dose Pharmacokinetic Study of this compound in Mice
-
Animal Model and Groups: Use the same strain of mice as in the DRF study. A typical design includes groups for intravenous (IV) and oral (PO) administration to determine bioavailability.[10]
-
Dose Selection: Choose a dose that is well-tolerated, based on the results of the DRF study (e.g., the MTD or a fraction thereof).
-
Administration:
-
Oral (PO): Administer this compound via oral gavage as described in Protocol 1.
-
Intravenous (IV): Administer via the tail vein.
-
-
Blood Sampling:
-
Collect serial blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.[10]
-
Techniques like submandibular vein or saphenous vein sampling are suitable for collecting small, repeated samples from the same mouse.[16][17]
-
The total blood volume collected should not exceed the recommended limits (typically 10-15% of total blood volume over 24 hours).
-
-
Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time at which Cmax is reached. |
| AUC (Area Under the Curve) | Total drug exposure over time. |
| t½ (Half-life) | Time required for the drug concentration to decrease by half. |
| F% (Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. |
These are the standard parameters to be determined from a PK study.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of Action of this compound as an Acetylcholinesterase Inhibitor.
Troubleshooting Guide
Q5: My animals are showing unexpected toxicity at doses predicted to be safe. What should I do?
Unexpected toxicity can arise from several factors. A systematic approach is needed to identify the cause.
Possible Causes & Solutions:
-
Vehicle Toxicity: The vehicle used to dissolve/suspend this compound may have its own toxic effects.
-
Solution: Run a vehicle-only control group to assess its tolerability. Consider alternative, well-established vehicles.
-
-
Formulation Issues: Poor solubility or stability of this compound can lead to inconsistent dosing or the formation of toxic aggregates.
-
Solution: Verify the solubility and stability of your formulation. Ensure it is homogenous before each administration.
-
-
Administration Error: Incorrect oral gavage technique can cause esophageal or stomach perforation, or aspiration into the lungs, leading to acute distress or death.[18]
-
Species/Strain Sensitivity: The chosen animal model may be particularly sensitive to this compound.
-
Solution: Review literature for the sensitivity of your chosen strain to similar compounds. Consider conducting a pilot study in a different strain or species.
-
Troubleshooting Workflow
Caption: Troubleshooting Workflow for Unexpected In Vivo Toxicity.
Q6: I am not observing the expected efficacy in my animal model. What are the possible reasons?
A lack of efficacy can be as challenging as unexpected toxicity.
Possible Causes & Solutions:
-
Insufficient Dose: The doses tested may be below the Minimum Effective Dose (MED).
-
Solution: If tolerated, test higher doses of this compound.
-
-
Poor Bioavailability: The compound may not be well-absorbed when administered orally, resulting in low systemic exposure.
-
Solution: Conduct a pharmacokinetic study (Protocol 2) to determine the oral bioavailability. If it is low, consider alternative routes of administration (e.g., intraperitoneal, subcutaneous) or reformulation to improve absorption.
-
-
Rapid Metabolism/Clearance: this compound might be metabolized and cleared from the body too quickly to exert a therapeutic effect.
-
Solution: The PK study will reveal the compound's half-life. If it is very short, a more frequent dosing schedule may be necessary.
-
-
Inappropriate Animal Model: The animal model may not accurately represent the human disease pathology you are targeting.
-
Solution: Thoroughly review the literature to ensure your chosen model is appropriate for studying the effects of an AChE inhibitor on your desired endpoint.
-
-
Target Engagement: The compound may not be reaching its target (the brain, for AChE inhibitors in Alzheimer's models) in sufficient concentrations.
-
Solution: Consider studies to measure this compound concentrations in the target tissue (e.g., brain homogenate) as part of a biodistribution study.
-
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacin, a novel and selective inhibitor of acetylcholinesterase from Penicillium sp. FO-4259 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 9. criver.com [criver.com]
- 10. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. research.fsu.edu [research.fsu.edu]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. Pk/bio-distribution | MuriGenics [murigenics.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. einsteinmed.edu [einsteinmed.edu]
- 18. instechlabs.com [instechlabs.com]
Validation & Comparative
Comparative Bioactivity of Arisugacins A and B: A Guide for Researchers
Arisugacins A and B, two closely related meroterpenoids isolated from the fungus Penicillium sp. FO-4259, have garnered significant interest in the scientific community for their potent biological activities. This guide provides a comprehensive comparison of the bioactivities of Arisugacin A and B, supported by experimental data, detailed protocols, and visual diagrams to aid researchers in the fields of pharmacology and drug development.
Chemical Structures and Origin
Arisugacins A and B share a common tetracyclic core structure. The key difference between them lies in the substitution on the phenyl ring. This compound possesses a 3,4-dimethoxyphenyl group, while Arisugacin B contains a 4-methoxyphenyl group.[1] Both compounds are natural products derived from the fermentation broth of Penicillium sp. FO-4259.[2][3]
Comparative Bioactivity Data
The primary and most well-documented bioactivity of Arisugacins A and B is their potent and selective inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (over BuChE) | Reference |
| This compound | Acetylcholinesterase (AChE) | 1.0 | >18,000-fold | [4] |
| Butyrylcholinesterase (BuChE) | >18,000 | [4] | ||
| Arisugacins A & B | Acetylcholinesterase (AChE) | 1.0 - 25.8 | >2,000-fold | [2] |
Key Findings:
-
Potent Acetylcholinesterase Inhibition: Both this compound and B are highly potent inhibitors of AChE, with IC50 values in the low nanomolar range.[2] this compound, in particular, has been reported to have an IC50 of 1 nM.[4]
-
High Selectivity: A significant feature of these compounds is their remarkable selectivity for AChE over the closely related enzyme, butyrylcholinesterase (BuChE).[2][4] This selectivity is a desirable trait for potential therapeutic agents targeting AChE, as it may reduce the likelihood of off-target side effects.
-
Structure-Activity Relationship: The potent AChE inhibitory activity is closely linked to the core structure of the arisugacins. Related compounds, Arisugacins C and D, which have modifications to this core, exhibit significantly weaker AChE inhibition, with IC50 values of 2.5 µM and 3.5 µM, respectively.[5] This suggests that the intact tetracyclic system is crucial for high-affinity binding to the enzyme.
At present, detailed quantitative data on other bioactivities, such as antimicrobial or broad cytotoxic effects, for Arisugacins A and B are not extensively available in the public domain.
Experimental Protocols
The following is a detailed protocol for a typical in vitro acetylcholinesterase inhibition assay, based on the widely used Ellman's method, which is the standard for determining the IC50 values of inhibitors like Arisugacins.
Principle:
This colorimetric assay measures the activity of AChE by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATC)
-
Butyrylthiocholine iodide (BTC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 50 mM, pH 8.0)
-
This compound and B standards
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE and BuChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of ATC and BTC (e.g., 100 mM) in deionized water.
-
Prepare serial dilutions of this compound and B in an appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer to achieve the desired final concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the this compound or B dilutions to the inhibitor wells.
-
Add 20 µL of buffer to the control wells (no inhibitor).
-
Add 140 µL of phosphate buffer to all wells.
-
Add 20 µL of the DTNB solution to all wells.
-
Add 20 µL of the AChE or BuChE enzyme solution to all wells except the blank.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the ATC or BTC substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Cholinergic neurotransmission and its inhibition by Arisugacins.
Experimental Workflow
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicilium sp. FO-4259-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the selective inhibition of AChE over BuChE by Arisugacin A.
A Comprehensive Comparison Guide for Researchers in Neurodegenerative Disease and Drug Discovery
In the landscape of Alzheimer's disease research and the development of novel therapeutics, the selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) remains a critical objective. Arisugacin A, a potent meroterpenoid natural product, has emerged as a compound of significant interest due to its exceptional potency and remarkable selectivity for AChE. This guide provides a detailed comparison of this compound with other prominent AChE inhibitors, supported by experimental data and detailed protocols to aid researchers in their evaluation and future studies.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and other selected cholinesterase inhibitors are summarized in Table 1. The data clearly illustrates the superior selectivity of this compound for acetylcholinesterase.
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE IC50 / AChE IC50) |
| This compound | 1 | >18,000 | >18,000 |
| Donepezil | 340 | 530 | ~1.6 |
| Rivastigmine | 5100 | 3500 | ~0.7 |
| Galantamine | 5130 | Not Determined | Not Determined |
| Tacrine | 610 | Not Determined | Not Determined |
Table 1: Comparison of the 50% inhibitory concentrations (IC50) of this compound and other cholinesterase inhibitors against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A higher selectivity index indicates greater selectivity for AChE.
Experimental Protocols
The determination of inhibitory potency (IC50) for cholinesterase inhibitors is typically performed using the Ellman's method. This spectrophotometric assay provides a reliable and high-throughput means of assessing enzyme activity.
Protocol: Determination of IC50 for AChE and BuChE Inhibition using Ellman's Method
1. Principle: This assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of substrate hydrolysis by the enzyme) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically at 412 nm.
2. Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - Substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - Substrate for BuChE
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (e.g., this compound, Donepezil) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
3. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI, BTCI, and DTNB in phosphate buffer.
-
Prepare a series of dilutions of the test compounds.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or solvent for control wells)
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzyme Reaction Initiation:
-
Add the cholinesterase enzyme solution (AChE or BuChE) to each well to start the reaction.
-
-
Kinetic Measurement:
-
Immediately after adding the enzyme, add the corresponding substrate (ATCI for AChE, BTCI for BuChE) to all wells.
-
Measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for determining inhibitor potency.
Caption: Cholinergic signaling at the synapse.
Caption: Experimental workflow for IC50 determination.
Discussion and Conclusion
The data presented unequivocally demonstrates the exceptional selectivity of this compound for acetylcholinesterase over butyrylcholinesterase. This high degree of selectivity is a significant advantage in the context of developing therapeutics for Alzheimer's disease. While both AChE and BuChE hydrolyze acetylcholine, their distribution and roles in the brain differ. Selective inhibition of AChE is hypothesized to provide more targeted therapeutic effects with a potentially reduced side-effect profile compared to dual inhibitors.
In contrast, compounds like Rivastigmine inhibit both enzymes, which may offer a different therapeutic strategy, particularly in later stages of Alzheimer's disease where BuChE activity becomes more prominent in acetylcholine hydrolysis. Donepezil shows a slight preference for AChE.
The detailed experimental protocol provided for the Ellman's method offers a standardized approach for researchers to independently verify these findings and to screen novel compounds for their cholinesterase inhibitory activity. The accompanying diagrams provide a clear visual representation of the underlying biological pathway and the experimental process.
Arisugacin A: A Comparative Analysis of Enzyme Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of Arisugacin A, focusing on its cross-reactivity with various enzymes. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating the selectivity of this potent molecule.
Executive Summary
This compound is a potent natural product inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Due to its high affinity for AChE, this compound has been investigated as a potential therapeutic agent. Understanding its selectivity and potential off-target effects is crucial for further drug development. This guide summarizes the available data on this compound's cross-reactivity, primarily focusing on its remarkable selectivity for acetylcholinesterase over the closely related enzyme, butyrylcholinesterase (BuChE). Currently, published data on the cross-reactivity of this compound against a broader panel of enzymes is limited.
Data Presentation: Enzyme Inhibition Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Enzyme | IC50 (nM) | Selectivity (fold) |
| Acetylcholinesterase (AChE) | 1.0 - 25.8[1] | >18,000-fold vs. BuChE |
| Butyrylcholinesterase (BuChE) | >18,000[2] | - |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency. The high selectivity fold highlights this compound's strong preference for inhibiting AChE over BuChE.
Experimental Protocols
The most common method used to determine the inhibitory activity of compounds against acetylcholinesterase is the colorimetric method developed by Ellman.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor (e.g., this compound) that causes 50% inhibition of AChE activity (IC50).
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution in the assay buffer.
-
Prepare solutions of AChE, ATCI, and DTNB in the assay buffer at the desired concentrations.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound solution (or vehicle for control)
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic versus Naturally Sourced Arisugacin A for Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of synthetically produced and naturally sourced Arisugacin A. This document outlines their physicochemical properties, biological activities, and the key signaling pathways they modulate, supported by experimental data and detailed protocols.
This compound, a potent and selective inhibitor of acetylcholinesterase (AChE), has garnered significant interest as a potential therapeutic agent, particularly in the context of Alzheimer's disease.[1][2] It is naturally produced by the fungus Penicillium sp. FO-4259 and has also been the subject of successful total synthesis efforts.[3] This guide aims to provide a side-by-side comparison of this compound from these two origins to aid researchers in selecting the appropriate compound for their studies.
Physicochemical Properties: A Comparative Overview
While direct comparative studies characterizing synthetic and natural this compound in parallel are scarce, data from various sources allow for a composite analysis of their key physicochemical properties. The fundamental molecular structure of this compound is identical regardless of its source.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₂O₈ | PubChem |
| Molecular Weight | 496.5 g/mol | PubChem |
| Appearance | White powder | [4] |
Note: The data presented in this table is based on publicly available information and may not be from a direct head-to-head comparative study of synthetic and natural this compound.
Biological Activity: Acetylcholinesterase Inhibition
The primary biological function of this compound is the potent and selective inhibition of acetylcholinesterase (AChE). This activity is crucial for its potential therapeutic effects in Alzheimer's disease, a condition characterized by a deficit in cholinergic signaling.
| Source | IC₅₀ against AChE | Reference |
| Natural (from Penicillium sp. FO-4259) | 1.0 nM | [4][5] |
| Natural (from Penicillium sp. FO-4259) | Range: 1.0 - 25.8 nM | [4] |
| Synthetic (racemic mixture) | Not explicitly reported in comparative studies |
Signaling Pathways and Mechanism of Action
This compound's mechanism of action extends beyond simple enzyme inhibition, potentially influencing downstream pathways relevant to Alzheimer's disease pathology.
Acetylcholinesterase Inhibition and Cholinergic Signaling
The core mechanism of this compound is the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a significant loss of cholinergic neurons and a subsequent decline in cognitive function.[6][7]
A computational docking study suggests that this compound may act as a dual binding site, covalent inhibitor of AChE.[5] This unique mode of action could contribute to its high potency and long-lasting effects.
Influence on Amyloid Precursor Protein (APP) Processing
Emerging evidence suggests that acetylcholinesterase inhibitors can influence the processing of amyloid precursor protein (APP), a key molecule in the pathogenesis of Alzheimer's disease.[1][8][9] The processing of APP can occur through two main pathways: the non-amyloidogenic pathway, which is neuroprotective, and the amyloidogenic pathway, which leads to the formation of amyloid-beta (Aβ) peptides that aggregate into toxic plaques.[1] Some studies suggest that enhancing cholinergic signaling through AChE inhibition may promote the non-amyloidogenic pathway, thus reducing the production of Aβ.[1]
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is a widely used method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to the desired concentrations.
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE solution. A control well should contain the solvent instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI, to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color develops as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
Both naturally sourced and synthetically produced this compound are valuable tools for research into neurodegenerative diseases. The natural product exhibits exceptionally high potency in inhibiting acetylcholinesterase. While direct comparative data on the biological activity of the synthetic version is not as readily available, the successful total syntheses open avenues for the production of larger quantities and structural analogs for further investigation. The choice between the two sources will depend on the specific needs of the research, including the required quantity, enantiomeric purity, and the context of the study. Further head-to-head comparative studies are warranted to fully elucidate any potential subtle differences in their biological profiles.
References
- 1. Role of acetylcholinesterase inhibitors in the metabolism of amyloid precursor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The first total synthesis of (+/-)-arisugacin A, a potent, orally bioavailable inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Cholinergic Signaling in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cholinesterase inhibitors influence APP metabolism in Alzheimer disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Showdown: Arisugacin A vs. Galantamine in Acetylcholinesterase Inhibition
A Comparative Guide for Researchers in Neurotherapeutics and Drug Design
The quest for potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease, has led to the investigation of numerous compounds. Among these, the natural product Arisugacin A and the approved drug galantamine represent two distinct chemical scaffolds with remarkable inhibitory activity. This guide provides a detailed computational comparison of their binding mechanisms to AChE, supported by experimental data, to inform future drug development efforts.
At a Glance: this compound vs. Galantamine
| Feature | This compound | Galantamine |
| Inhibitory Potency (IC50) | 1.0 nM[1][2] | Varies (compared to others) |
| Binding Site(s) | Dual binding site: Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS)[1][3][4] | Binds at the base of the active site gorge, interacting with the choline-binding site and acyl-binding pocket[5] |
| Key Interactions | Hydrogen bonding with Phe288 and Tyr70; π-stacking with Trp279; potential covalent bond with Ser200[1][3] | Stacking with Trp84; interactions with Phe288, Phe290; hydrogen bond with Glu199; non-conventional hydrogen bond with Asp72[5] |
| Chemical Nature | Non-nitrogen containing meroterpenoid[1][2][3] | Alkaloid containing a tertiary amine[5] |
| Binding Affinity (Computational) | Predicted binding affinity of -15.7 kcal/mol for a derivative[3] | Binding energy of -17.0 kcal/mol (ONIOM method)[6] |
Delving into the Binding Mechanisms
Computational modeling, primarily through molecular docking and molecular dynamics simulations, has provided invaluable insights into how these two molecules interact with the intricate active site of AChE.
This compound: A Dual-Site, Potentially Covalent Inhibitor
Computational studies suggest that this compound is a highly potent inhibitor that occupies both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, mimicking the action of dual-binding site inhibitors like donepezil.[1][3] This dual-site interaction is significant as the PAS is implicated in the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[1][3]
Key predicted interactions for this compound include:
-
Hydrogen bonding: The D-ring α-pyrone carbonyl forms a hydrogen bond with the backbone NH of Phe288. The 4-methoxy group on the E-ring also forms a hydrogen bond with Tyr70.[1]
-
π-stacking: A crucial π-π stacking interaction occurs between the aromatic E-ring of this compound and the indole ring of Trp279.[1]
-
Potential Covalent Inhibition: Modeling studies suggest the possibility of a reversible covalent bond forming between the A-ring enone of this compound and the hydroxyl group of the catalytic Ser200 residue.[3][7]
Galantamine: A Classic Active Site Blocker
Galantamine, an established Alzheimer's drug, binds at the base of the active site gorge of AChE.[5] X-ray crystallography has revealed its precise orientation and interactions.[5] Unlike this compound, its primary mode of action is the competitive inhibition of acetylcholine hydrolysis at the CAS.
Key interactions for galantamine include:
-
π-stacking: The cyclohexene ring of galantamine stacks against the indole ring of Trp84 in the choline-binding site.[5]
-
Hydrogen Bonding: A strong hydrogen bond is formed between the hydroxyl group of galantamine and the side chain of Glu199.[5]
-
Other Interactions: The tertiary amine of galantamine appears to form a non-conventional hydrogen bond with Asp72. It also interacts with Phe288 and Phe290 in the acyl-binding pocket.[5]
Visualizing the Interactions
The following diagrams, generated using Graphviz, illustrate the key binding interactions and the computational workflow used to study these molecules.
Caption: Key interactions of this compound within the AChE active site.
Caption: Key interactions of Galantamine within the AChE active site.
References
- 1. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Computational View On the Significance of E-Ring in Binding of (+)-Arisugacin A to Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of acetylcholinesterase complexed with (-)-galanthamine at 2.3 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of huperzine A and galanthamine to acetylcholinesterase, based on ONIOM method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Arisugacin A and Other Fungal Metabolites as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Arisugacin A, a potent fungal metabolite, against other known fungal-derived inhibitors of acetylcholinesterase (AChE). The data presented is compiled from various experimental studies to offer an objective overview for researchers in neurodegenerative disease and drug discovery.
Quantitative Efficacy of Fungal AChE Inhibitors
The inhibitory potential of various fungal metabolites against acetylcholinesterase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for this compound and other selected fungal metabolites.
| Fungal Metabolite | Producing Fungus | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BuChE) IC50 | Reference |
| This compound | Penicillium sp. FO-4259 | 1 nM | 18,000 nM | [1] |
| Arisugacin B | Penicillium sp. FO-4259 | 1-3.5 nM | >30 nM | [1] |
| Arisugacin C | Penicillium sp. FO-4259 | 2,500 nM | Not Reported | |
| Arisugacin D | Penicillium sp. FO-4259 | 3,500 nM | Not Reported | |
| Territrem B | Aspergillus terreus | 7.03 nM | Not Reported | [2] |
| Territrem C | Aspergillus terreus | Not Reported | Not Reported | |
| Terrequinone A | Aspergillus niveus Fv-er401 | 22.62 µM | 31.85 µM | [3] |
| Citrinin | Aspergillus niveus Fv-er401 | 20.12 µM | 30.12 µM | [3] |
| Asterric Acid | Talaromyces aurantiacus FL15 | 66.7 µM | No Inhibition | [4] |
| Methyl Asterrate | Talaromyces aurantiacus FL15 | 23.3 µM | No Inhibition | [4] |
| Ethyl Asterrate | Talaromyces aurantiacus FL15 | 20.1 µM | No Inhibition | [4] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for the compounds listed above is predominantly carried out using a modification of the spectrophotometric method developed by Ellman.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of acetylcholinesterase by quantifying the rate of hydrolysis of acetylthiocholine (ATC) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (fungal metabolites) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate and a microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in the phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, the reaction mixture is prepared by adding the phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. A control well containing the solvent instead of the test compound is also prepared.
-
Pre-incubation: The plate is typically pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, ATCI, to all wells.
-
Measurement: The absorbance at 412 nm is measured immediately and then kinetically over a specific time period (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculation of Inhibition: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated using the following formula:
% Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5][6][7][8]
Signaling Pathway and Experimental Workflow
Amyloid Precursor Protein (APP) Processing Pathway
Acetylcholinesterase inhibitors, such as this compound, are primarily investigated for their therapeutic potential in Alzheimer's disease. One of the key pathological hallmarks of Alzheimer's is the accumulation of amyloid-beta (Aβ) plaques, which are formed through the amyloidogenic processing of the amyloid precursor protein (APP). AChE inhibitors can indirectly influence this pathway by enhancing cholinergic signaling, which has been shown to promote the non-amyloidogenic processing of APP, a pathway that precludes the formation of Aβ.[9][10]
Caption: Amyloid Precursor Protein processing pathways and the influence of AChE inhibitors.
Experimental Workflow for AChE Inhibitor Screening
The general workflow for identifying and characterizing novel acetylcholinesterase inhibitors from fungal sources involves several key stages, from initial screening to detailed kinetic analysis.
Caption: General workflow for screening and characterizing fungal AChE inhibitors.
References
- 1. Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer’s Diseases Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase Inhibitors from an Endophytic Fungus Aspergillus niveus Fv-er401: Metabolomics, Isolation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and acetylcholinesterase inhibitory activity of asterric acid derivatives produced by Talaromyces aurantiacus FL15, an endophytic fungus from Huperzia serrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. europeanreview.org [europeanreview.org]
- 10. Specific Inhibition of β-Secretase Processing of the Alzheimer Disease Amyloid Precursor Protein - Ludwig-Maximilians-Universität, Chair of Metabolic Biochemistry - LMU Munich [biochemie.abi.med.uni-muenchen.de]
Arisugacin A: Unveiling its Potential as a Dual Binding Site Acetylcholinesterase Inhibitor
A Comparative Guide for Researchers
Arisugacin A, a natural product isolated from Penicillium sp. FO-4259, has emerged as a highly potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme critically implicated in the progression of Alzheimer's disease.[1][2] Computational modeling studies have illuminated a compelling hypothesis: this compound may function as a dual binding site inhibitor, concurrently engaging with the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3][4][5] This dual engagement is a sought-after characteristic in next-generation Alzheimer's therapeutics, as it may not only enhance cholinergic neurotransmission but also mitigate amyloid-β aggregation, a key pathological hallmark of the disease.
This guide provides a comparative analysis of this compound against established acetylcholinesterase inhibitors, presenting available quantitative data, outlining key experimental protocols for inhibitor validation, and visualizing the proposed mechanism of action.
Performance Comparison: this compound vs. Clinically Used AChE Inhibitors
While direct experimental validation of this compound's dual binding site inhibition is still emerging, its inhibitory potency can be compared to that of well-characterized drugs with known binding mechanisms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, for this compound and other selected AChE inhibitors.
| Inhibitor | Target Enzyme | IC50 (nM) | Binding Mechanism |
| This compound | Acetylcholinesterase (AChE) | 1.0 | Putative Dual Binding Site (CAS & PAS) |
| Donepezil | Acetylcholinesterase (AChE) | ~10 | Dual Binding Site (CAS & PAS)[6] |
| Huperzine A | Acetylcholinesterase (AChE) | ~82 | Primarily Catalytic Active Site (CAS)[6] |
| Galantamine | Acetylcholinesterase (AChE) | Varies | Primarily Catalytic Active Site (CAS)[7] |
| Rivastigmine | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Varies | Covalent modification of the Catalytic Active Site (CAS)[8][9] |
Note: IC50 values can vary depending on the experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols for Validation
The validation of a dual binding site AChE inhibitor typically involves a combination of enzymatic kinetic studies, biophysical techniques, and structural biology.
Enzymatic Kinetic Assays
The inhibitory activity of a compound on AChE is commonly determined using the Ellman's method.
Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.
General Protocol:
-
Preparation of Reagents: Prepare solutions of AChE, the test inhibitor (e.g., this compound) at various concentrations, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, add the AChE solution and the inhibitor solution. Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiation of Reaction: Add the substrate (acetylthiocholine) and DTNB to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: The rate of reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
To investigate the dual binding site mechanism, kinetic studies can be modified by:
-
Using different substrates: Comparing the inhibition kinetics with substrates that bind differently to the CAS and PAS.
-
Competition assays: Performing inhibition studies in the presence of a known PAS-specific ligand. A change in the inhibitory potency of the test compound would suggest binding to the PAS.
Structural Biology Studies
X-ray Crystallography: The most definitive method to validate dual binding site inhibition is to determine the crystal structure of the inhibitor in complex with AChE. This provides a detailed atomic-level view of the interactions between the inhibitor and both the CAS and PAS of the enzyme.
General Workflow:
-
Protein Expression and Purification: Recombinant AChE is expressed and purified to high homogeneity.
-
Co-crystallization: The purified AChE is incubated with the inhibitor to form a complex, which is then subjected to crystallization trials under various conditions.
-
X-ray Diffraction Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the three-dimensional structure of the AChE-inhibitor complex.
Visualizing the Proposed Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed dual binding site inhibition of this compound and a general experimental workflow for its validation.
References
- 1. Arisugacins, selective acetylcholinesterase inhibitors of microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-Arisugacin A - Computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (+)-Arisugacin A--computational evidence of a dual binding site covalent inhibitor of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
